molecular formula C23H31FN4O9 B15581339 Z-Atad-fmk

Z-Atad-fmk

Cat. No.: B15581339
M. Wt: 526.5 g/mol
InChI Key: QHPHTNWPUYXGKU-MABMQTIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Atad-fmk is a useful research compound. Its molecular formula is C23H31FN4O9 and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H31FN4O9

Molecular Weight

526.5 g/mol

IUPAC Name

(3S)-5-fluoro-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid

InChI

InChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1

InChI Key

QHPHTNWPUYXGKU-MABMQTIPSA-N

Origin of Product

United States

Foundational & Exploratory

Z-Atad-fmk: A Technical Guide to a Specific Caspase-12 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Atad-fmk (carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspart-1-yl-fluoromethylketone) is a potent and specific, cell-permeable, irreversible inhibitor of caspase-12.[1][2] This peptide-based inhibitor is a crucial tool for investigating the role of caspase-12 in endoplasmic reticulum (ER) stress-induced apoptosis. Its fluoromethylketone (FMK) moiety allows it to covalently bind to the active site of caspase-12, thereby inactivating the enzyme.[1] The benzyloxycarbonyl (Z) group enhances its cell permeability, making it effective for in vitro studies with cultured cells.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and its application in studying caspase-12 signaling pathways.

Core Properties of this compound

PropertyValueReference
Full Name Carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspart-1-yl-fluoromethylketone[3]
Abbreviation This compound[3]
Molecular Formula C24H33FN4O9[4]
Molecular Weight 540.54 g/mol [2]
Appearance Lyophilized solid[2]
Purity >95%[2]
Solubility Soluble in DMSO to 20 mM[2]
Storage Store lyophilized at -20°C. Once reconstituted in DMSO, store in aliquots at -20°C and avoid repeated freeze-thaw cycles.[3]
Mechanism of Action Irreversible covalent inhibitor of the caspase-12 active site.[1]

Mechanism of Action and Specificity

This compound is designed to specifically target caspase-12. The peptide sequence Ala-Thr-Ala-Asp (ATAD) mimics the natural substrate recognition site of caspase-12.[3] The fluoromethylketone group at the C-terminus forms a covalent bond with the cysteine residue in the active site of the caspase, leading to its irreversible inhibition.[1]

Caspase-12 Signaling Pathway in ER Stress-Induced Apoptosis

Endoplasmic reticulum stress, caused by an accumulation of unfolded or misfolded proteins, triggers a signaling cascade that can lead to apoptosis. Caspase-12 is a key initiator caspase in this pathway. The diagram below illustrates the activation of caspase-12 and its downstream effects.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) IRE1 IRE1 ER_Stress->IRE1 Activates TRAF2 TRAF2 IRE1->TRAF2 Recruits Pro-caspase-12 Pro-caspase-12 Caspase-12 Active Caspase-12 Pro-caspase-12->Caspase-12 Cleavage Pro-caspase-9 Pro-caspase-9 Caspase-12->Pro-caspase-9 Cleaves and Activates TRAF2->Pro-caspase-12 Promotes clustering and auto-activation Caspase-9 Active Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleaves and Activates Caspase-3 Active Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Caspase-12

ER Stress-Induced Caspase-12 Activation Pathway

Experimental Protocols

In Vitro Caspase-12 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available caspase-12 fluorometric assay kits and provides a framework for determining the inhibitory effect of this compound.

Materials:

  • Cells of interest

  • ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)

  • This compound (reconstituted in DMSO)

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (1 M)

  • Caspase-12 substrate: ATAD-AFC (7-amino-4-trifluoromethyl coumarin) (1 mM stock in DMSO)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Treatment:

    • Plate cells at a desired density in a multi-well plate.

    • Induce apoptosis by treating cells with an ER stress-inducing agent. Include an untreated control group.

    • For inhibitor studies, pre-incubate a set of cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 1 hour before adding the ER stress inducer. Include a vehicle control (DMSO).

  • Cell Lysate Preparation:

    • After the desired incubation time, harvest the cells and pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract) containing the caspases.

  • Caspase-12 Activity Assay:

    • Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.

    • In a 96-well microplate, add 50 µL of the cell lysate to each well.

    • Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.

    • To initiate the reaction, add 5 µL of the 1 mM ATAD-AFC substrate to each well (final concentration of 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the fluorescence of the plate using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Calculate the percentage of caspase-12 inhibition for each concentration of this compound compared to the control (ER stress inducer alone).

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Experimental Workflow for Determining this compound IC50

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

IC50_Workflow Start Start Cell_Culture Culture and Plate Cells Start->Cell_Culture Induce_ER_Stress Induce ER Stress (e.g., Tunicamycin) Cell_Culture->Induce_ER_Stress Add_Inhibitor Add Serial Dilutions of this compound Induce_ER_Stress->Add_Inhibitor Prepare_Lysate Prepare Cell Lysates Add_Inhibitor->Prepare_Lysate Caspase_Assay Perform Fluorometric Caspase-12 Assay (Substrate: ATAD-AFC) Prepare_Lysate->Caspase_Assay Measure_Fluorescence Measure Fluorescence (Ex: 400nm, Em: 505nm) Caspase_Assay->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Plot Dose-Response Curve Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Workflow for IC50 Determination of this compound

Data Presentation

While a definitive IC50 value for this compound's inhibition of caspase-12 is not consistently reported across the literature, a well-designed experiment as outlined above would yield data that could be presented as follows:

Table 2: Representative Inhibitory Activity of this compound on Caspase-12

This compound Concentration (µM)Caspase-12 Activity (% of Control)% Inhibition
0 (Vehicle)1000
18515
56535
105050
252080
501090
100595

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Conclusion

This compound is an invaluable tool for researchers investigating the molecular mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12 allows for the targeted dissection of this signaling pathway. By employing the methodologies outlined in this guide, researchers can effectively utilize this compound to elucidate the role of caspase-12 in various physiological and pathological processes. As with any inhibitor, it is crucial to perform appropriate controls and to determine the optimal experimental conditions for each specific application.

References

Z-Atad-fmk and its effects on the unfolded protein response.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-Atad-fmk and Its Effects on the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding homeostasis within the endoplasmic reticulum (ER). Under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program, a process implicated in numerous diseases. A key mediator of ER stress-induced apoptosis is caspase-12. This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-12, making it an invaluable tool for dissecting the molecular mechanisms that govern cell fate under ER stress. This guide provides a comprehensive overview of the UPR, the role of caspase-12, the mechanism of this compound, and detailed protocols for studying its effects.

The Unfolded Protein Response (UPR) Signaling Network

The accumulation of unfolded or misfolded proteins in the ER triggers a complex signaling cascade known as the UPR.[1][2] This response is orchestrated by three main ER-transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][3] In an unstressed state, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[1][4] Upon ER stress, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling to restore proteostasis or, if the stress is insurmountable, to trigger apoptosis.[1][2]

The three canonical branches of the UPR are:

  • The IRE1 Pathway : IRE1 is a dual-function enzyme with both kinase and ribonuclease (RNase) activity.[5][6] Its RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA.[2][7] The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[2][8]

  • The PERK Pathway : Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[9][10] This leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which controls the expression of genes related to amino acid metabolism, antioxidant responses, and apoptosis.[2][9]

  • The ATF6 Pathway : Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release a cytosolic fragment.[2][4] This fragment moves to the nucleus and acts as a transcription factor, inducing the expression of ER chaperones and components of the ERAD machinery.[4]

UPR_Signaling_Pathways cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol / Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP Sequesters IRE1 IRE1 ER_Stress->IRE1 Activates PERK PERK ER_Stress->PERK Activates ATF6 ATF6 ER_Stress->ATF6 Activates BiP->IRE1 Inhibits BiP->PERK Inhibits BiP->ATF6 Inhibits XBP1u XBP1u mRNA IRE1->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates Golgi Golgi ATF6->Golgi Translocates to XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_TF XBP1s (TF) XBP1s->XBP1s_TF Translates to eIF2aP p-eIF2α eIF2a->eIF2aP ATF4 ATF4 eIF2aP->ATF4 Promotes Translation ATF6_cleaved Cleaved ATF6 (p50) ATF6_TF ATF6 (p50) ATF6_cleaved->ATF6_TF Golgi->ATF6_cleaved Cleaves ATF6 Target_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_TF->Target_Genes Activates Transcription ATF4->Target_Genes Activates Transcription ATF6_TF->Target_Genes Activates Transcription

Caption: Overview of the three core signaling branches of the Unfolded Protein Response (UPR).

This compound: Profile of a Caspase-12 Inhibitor

This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a potent and irreversible inhibitor of caspase-12.[11][12][13] Its design includes a benzyloxycarbonyl group (Z) for enhanced cell permeability and a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of the caspase.[12]

PropertyDescriptionReference
Full Name Z-Ala-Thr-Ala-Asp(OMe)-FMK[12]
Molecular Weight 540.54 g/mol [13]
Target Caspase-12[11][13]
Mechanism Irreversible inhibitor, binds to caspase active site[12]
Properties Cell-permeable[12]
Primary Effect Prevents ER stress-mediated apoptosis[11]
Solubility Soluble in DMSO (e.g., to 20 mM)[13]

Effects of this compound on ER Stress-Induced Apoptosis

Under prolonged ER stress, the UPR signaling shifts towards inducing apoptosis. Caspase-12, an ER-resident caspase, is a critical initiator of this process.[14] ER stress leads to the recruitment of TRAF2 to the activated IRE1α sensor, which in turn promotes the clustering and auto-activation of procaspase-12.[14] Active caspase-12 then cleaves and activates downstream effector caspases, such as caspase-9 and caspase-3, culminating in apoptosis.[11]

This compound directly intervenes in this pathway by inhibiting the activity of caspase-12.[11] This action prevents the subsequent activation of the downstream caspase cascade, thereby suppressing ER stress-induced cell death.[11][13] This makes this compound a specific tool to investigate whether a particular ER stress-induced phenotype is dependent on the caspase-12 apoptotic pathway.

ER_Stress_Apoptosis cluster_ER ER Membrane / Cytosol cluster_Mito Mitochondrial Pathway cluster_Execution Execution Phase ER_Stress Prolonged ER Stress IRE1 IRE1α ER_Stress->IRE1 Activates TRAF2 TRAF2 IRE1->TRAF2 Recruits Procaspase12 Procaspase-12 TRAF2->Procaspase12 Promotes clustering & activation Caspase12 Active Caspase-12 Procaspase12->Caspase12 Procaspase9 Procaspase-9 Caspase12->Procaspase9 Activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Z_Atad_fmk This compound Z_Atad_fmk->Caspase12 Inhibits

Caption: The ER stress-induced apoptosis pathway and the specific inhibitory action of this compound.

Quantitative Data Summary

While this compound specifically targets caspase-12, its application allows for the quantitative assessment of downstream apoptotic events. Below is a summary of expected changes in key UPR and apoptotic markers in response to ER stress, with and without the inhibitor.

MarkerER Stress (Vehicle Control)ER Stress + this compoundRationale
p-IRE1α IncreasedIncreasedThis compound acts downstream of IRE1 activation.
XBP1s mRNA IncreasedIncreasedSplicing is upstream of caspase-12 activation.
p-PERK IncreasedIncreasedThis compound does not target the PERK pathway.
p-eIF2α IncreasedIncreasedPERK-mediated phosphorylation is upstream.
ATF4 IncreasedIncreasedTranslation is dependent on p-eIF2α.
Cleaved ATF6 IncreasedIncreasedATF6 processing is independent of caspases.
Active Caspase-12 IncreasedInhibitedDirect target of this compound.
Active Caspase-9 IncreasedDecreasedActivation is downstream of Caspase-12.[11]
Active Caspase-3 IncreasedDecreasedFinal executioner caspase in the pathway.
Cell Apoptosis IncreasedDecreasedOverall outcome of inhibiting the cascade.[13]

Experimental Protocols

To investigate the effects of this compound on the UPR, a combination of techniques is required. Below are detailed protocols for key experiments.

Western Blot Analysis for UPR and Apoptosis Markers

This protocol allows for the detection and quantification of changes in protein levels and post-translational modifications (e.g., phosphorylation) of key UPR markers.

  • Cell Culture and Treatment : a. Plate cells (e.g., HeLa, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1] b. Pre-treat cells with this compound (working concentrations typically range from 50 nM to 100 µM, requiring optimization) or a vehicle control (DMSO) for 1-2 hours.[12] c. Induce ER stress using an agent like tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) for a specified duration (e.g., 4, 8, 12, or 24 hours).[15]

  • Cell Lysis : a. Place culture plates on ice and wash cells twice with ice-cold PBS.[1] b. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1] d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]

  • Protein Quantification : a. Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.[1] b. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

  • SDS-PAGE and Transfer : a. Prepare samples by adding 4X Laemmli sample buffer and heating at 95°C for 5-10 minutes.[1] b. Load 20-30 µg of protein per lane on a polyacrylamide gel (e.g., 4-15% precast gel).[1] c. Run the gel until adequate separation is achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] b. Incubate the membrane with primary antibody (e.g., anti-p-PERK, anti-ATF4, anti-cleaved Caspase-3, anti-actin) overnight at 4°C with gentle agitation.[17] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17] e. Wash the membrane again as in step 5c.

  • Detection : a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a digital imager or X-ray film. c. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like actin or tubulin.

In Vitro IRE1 RNase Activity Assay (XBP1 Splicing)

This assay directly measures the endoribonuclease activity of IRE1 by monitoring the cleavage of its substrate, XBP1 mRNA. It can be used to confirm that this compound does not directly interfere with this upstream UPR event.

  • Preparation of Reagents : a. Purify recombinant cytosolic kinase/RNase domains of human IRE1.[18][19] b. Prepare an in vitro transcribed RNA substrate corresponding to the region of XBP1 mRNA containing the splice sites.[18][20] c. Prepare RNase Assay Buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2).[15]

  • Cleavage Reaction : a. In a nuclease-free tube, pre-incubate recombinant IRE1 protein with or without potential inhibitors (as a control) in the RNase Assay Buffer for 30 minutes.[15] b. Initiate the reaction by adding the XBP1 RNA substrate. c. Incubate the reaction at 30°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding an equal volume of 2X RNA loading dye containing formamide.

  • Analysis of RNA Fragments : a. Denature the samples by heating at 95°C for 5 minutes. b. Separate the RNA fragments using denaturing urea-polyacrylamide gel electrophoresis (urea-PAGE).[18][19] c. Stain the gel with an RNA-sensitive dye (e.g., SYBR Gold) and visualize it. The appearance of smaller RNA fragments corresponding to the cleaved XBP1 indicates IRE1 RNase activity.

  • Alternative Analysis (qRT-PCR) : a. After the cleavage reaction, extract the RNA.[5] b. Perform a reverse transcription reaction to synthesize cDNA.[5] c. Use qRT-PCR with primers specific to the unspliced XBP1 transcript to quantify the amount of remaining substrate. A decrease in the unspliced form indicates cleavage activity.[5]

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Downstream Analysis cluster_Results Data Interpretation Start Culture Cells Treatment Treat Cells: 1. Vehicle 2. This compound 3. ER Stressor 4. This compound + ER Stressor Start->Treatment Harvest Harvest Cells for Lysates (Protein & RNA) Treatment->Harvest WB Western Blot Analysis (p-PERK, ATF4, Cleaved Caspase-3) Harvest->WB RNA_Extract RNA Extraction & RT-qPCR (XBP1 Splicing) Harvest->RNA_Extract Viability Cell Viability Assay (e.g., Annexin V/PI) Harvest->Viability Quantify_Protein Quantify Protein Levels WB->Quantify_Protein Quantify_mRNA Quantify mRNA Levels RNA_Extract->Quantify_mRNA Quantify_Apoptosis Quantify Apoptosis Rate Viability->Quantify_Apoptosis Conclusion Draw Conclusions on Caspase-12 Dependence Quantify_Protein->Conclusion Quantify_mRNA->Conclusion Quantify_Apoptosis->Conclusion

Caption: Logical workflow for investigating the role of caspase-12 in ER stress using this compound.

Conclusion

This compound is a highly specific and effective tool for probing the apoptotic arm of the Unfolded Protein Response. By irreversibly inhibiting caspase-12, it allows researchers to delineate the signaling events that are dependent on this specific pathway from other UPR-mediated outcomes. Its use, in conjunction with quantitative analysis of upstream UPR markers and downstream apoptotic events, provides a robust methodology for understanding the complex interplay between cell survival and cell death in the context of endoplasmic reticulum stress. This knowledge is fundamental for the development of therapeutic strategies targeting diseases associated with ER stress dysregulation.

References

Investigating the Function of Caspase-12 using Z-Atad-fmk: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-12, a member of the caspase family of cysteine proteases, plays a pivotal role in apoptosis initiated by endoplasmic reticulum (ER) stress. Unlike other caspases involved in the extrinsic or intrinsic apoptotic pathways, caspase-12 is localized to the ER and is specifically activated in response to perturbations in ER homeostasis, such as the accumulation of unfolded or misfolded proteins. This unique function makes caspase-12 a compelling target for research and therapeutic development in diseases associated with ER stress, including neurodegenerative disorders and ischemic injury.

Z-Atad-fmk is a specific, cell-permeable, and irreversible inhibitor of caspase-12. Its peptide sequence, Z-Ala-Thr-Ala-Asp-FMK, mimics the substrate recognition site of caspase-12, allowing it to covalently bind to the active site of the enzyme and inhibit its activity. This specificity makes this compound an invaluable tool for elucidating the precise role of caspase-12 in cellular processes and for investigating the therapeutic potential of caspase-12 inhibition.

This technical guide provides a comprehensive overview of the function of caspase-12, its signaling pathway, and detailed methodologies for utilizing this compound as a research tool.

Caspase-12 Signaling Pathway in ER Stress-Induced Apoptosis

Endoplasmic reticulum stress triggers a signaling cascade that leads to the activation of caspase-12. A key initiator of this pathway is the ER transmembrane protein IRE1 (Inositol-requiring enzyme 1). Upon sensing an accumulation of unfolded proteins, IRE1 oligomerizes and autophosphorylates, leading to the recruitment of TNF receptor-associated factor 2 (TRAF2). The IRE1-TRAF2 complex then facilitates the clustering and activation of pro-caspase-12 on the ER membrane.[1][2]

Once activated, caspase-12 initiates a downstream caspase cascade. It directly cleaves and activates pro-caspase-9.[1] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase12_Signaling_Pathway Caspase-12 Signaling Pathway in ER Stress cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) IRE1 IRE1 ER_Stress->IRE1 senses TRAF2 TRAF2 IRE1->TRAF2 recruits Pro_Casp12 Pro-Caspase-12 TRAF2->Pro_Casp12 promotes clustering Casp12 Active Caspase-12 Pro_Casp12->Casp12 activation Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 cleaves & activates Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 cleaves & activates Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ER Stress-Induced Caspase-12 Signaling Pathway

Data Presentation: Efficacy of Caspase Inhibition

Table 1: Inhibition of Caspase Activity by a Caspase Inhibitor

This table illustrates the expected dose-dependent inhibition of caspase-3 and caspase-9 activity by a caspase inhibitor in cells undergoing ER stress.

Treatment GroupCaspase Inhibitor Conc. (µM)Caspase-9 Activity (RFU/µg protein/hr)% Inhibition of Caspase-9Caspase-3 Activity (RFU/µg protein/hr)% Inhibition of Caspase-3
Untreated Control0150 ± 15-250 ± 25-
ER Stress Inducer01500 ± 12002500 ± 2000
ER Stress Inducer10825 ± 7045%1375 ± 11045%
ER Stress Inducer25450 ± 4070%750 ± 6070%
ER Stress Inducer50225 ± 2085%375 ± 3085%

RFU = Relative Fluorescence Units. Data are represented as mean ± standard deviation.

Table 2: Inhibition of ER Stress-Induced Apoptosis by a Caspase Inhibitor

This table demonstrates the expected reduction in apoptotic cells, as measured by a TUNEL assay, in response to treatment with a caspase inhibitor.

Treatment GroupCaspase Inhibitor Conc. (µM)Percentage of TUNEL-Positive Cells (%)
Untreated Control02 ± 0.5
ER Stress Inducer045 ± 4.2
ER Stress Inducer1025 ± 3.1
ER Stress Inducer2515 ± 2.5
ER Stress Inducer508 ± 1.5

Data are represented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the function of caspase-12 using this compound. These are general guidelines and should be optimized for your specific cell type and experimental conditions.

1. Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to inhibit caspase-12 activity.

  • Materials:

    • Cell culture medium appropriate for your cell line

    • Cells of interest

    • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

    • This compound (caspase-12 inhibitor)[1][3]

    • DMSO (vehicle for this compound)

    • Phosphate-buffered saline (PBS)

    • Cell culture plates or flasks

  • Procedure:

    • Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM.[3] Store aliquots at -20°C.

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (a typical starting range is 10-100 µM).[4]

    • Pre-treat the cells with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) for 1-2 hours prior to inducing ER stress.

    • Induce ER stress by adding the chosen inducer (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 1-10 µM) to the culture medium.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for the induction of apoptosis.

    • Harvest the cells for downstream analysis (e.g., Western blotting, caspase activity assay, TUNEL assay).

2. Western Blotting for Cleaved Caspases

This protocol is for detecting the activation of caspases by observing their cleavage into smaller, active fragments.[5][6][7]

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-caspase-12, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cell pellets in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

3. Caspase Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of caspases using a fluorogenic substrate.[3]

  • Materials:

    • Treated and untreated cell lysates

    • Caspase assay buffer

    • DTT

    • Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare cell lysates as described for Western blotting.

    • In a 96-well black plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.

    • Add caspase assay buffer containing DTT to each well.

    • Add the fluorogenic caspase substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • Calculate the caspase activity based on a standard curve generated with a known concentration of the fluorophore.

4. TUNEL Assay for Apoptosis Detection

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4][8]

  • Materials:

    • Treated and untreated cells on coverslips or in a 96-well plate

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • TUNEL reaction mixture (containing TdT and labeled dUTPs)

    • Fluorescence microscope or flow cytometer

    • DAPI or other nuclear counterstain

  • Procedure:

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, quantify the percentage of apoptotic cells using a flow cytometer.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of caspase-12 using this compound.

Experimental_Workflow General Experimental Workflow cluster_Setup Experimental Setup cluster_Analysis Downstream Analysis cluster_Results Data Interpretation Cell_Culture 1. Cell Culture Treatment 2. Treatment Groups - Control - ER Stress Inducer - ER Stress Inducer + this compound Cell_Culture->Treatment Harvest 3. Harvest Cells Lysate Protein Lysate Harvest->Lysate Fixed_Cells Fixed Cells Harvest->Fixed_Cells Western_Blot 4a. Western Blot (Cleaved Caspases) Lysate->Western_Blot Caspase_Assay 4b. Caspase Activity Assay Lysate->Caspase_Assay TUNEL_Assay 4c. TUNEL Assay Fixed_Cells->TUNEL_Assay Data_Analysis 5. Data Analysis & Visualization Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis TUNEL_Assay->Data_Analysis Conclusion 6. Conclusion on Caspase-12 Function Data_Analysis->Conclusion

Workflow for Investigating Caspase-12 Function

Conclusion

This compound is a powerful and specific tool for dissecting the role of caspase-12 in ER stress-induced apoptosis. By employing the experimental approaches outlined in this guide, researchers can effectively investigate the signaling pathways mediated by caspase-12 and evaluate the potential of its inhibition as a therapeutic strategy. The provided protocols and data presentation formats offer a framework for designing and interpreting experiments aimed at understanding the intricate functions of this unique caspase. As our understanding of ER stress in disease pathogenesis continues to grow, the use of specific inhibitors like this compound will be crucial in advancing the development of novel therapeutics.

References

Z-Atad-fmk: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Atad-fmk, also known as Z-Ala-Thr-Ala-Asp(OMe)-FMK, is a synthetic peptide that functions as a potent and irreversible inhibitor of caspase-12.[1][2] Caspases are a family of cysteine proteases that play critical roles in the regulation of apoptosis (programmed cell death) and inflammation. This compound's specificity for caspase-12 makes it a valuable tool for investigating the endoplasmic reticulum (ER) stress-mediated apoptotic pathway. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological actions of this compound, along with detailed experimental protocols and visualizations to support its application in research and drug development.

Chemical Properties and Structure

This compound is a tetrapeptide with the sequence Alanine-Threonine-Alanine-Aspartic acid, modified with a benzyloxycarbonyl (Z) group at the N-terminus and a fluoromethylketone (fmk) group at the C-terminus of the aspartic acid residue, which is also O-methylated. The Z group enhances cell permeability, while the fmk (B1673510) group allows for irreversible binding to the active site of the caspase.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C24H33FN4O9[1]
Molecular Weight 540.54 g/mol [1]
Appearance Off-white solid[1]
Purity >95% (NMR)[1]
Solubility Soluble in DMSO (to 20 mM) and Ethanol (~1 mg/ml)
Storage Store at -20°C, desiccated. Stable for up to 12 months.
Structure

The chemical structure of this compound is characterized by the peptide backbone with specific modifications that are crucial for its function as a cell-permeable, irreversible caspase inhibitor.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by specifically targeting and inhibiting caspase-12, an initiator caspase localized to the endoplasmic reticulum. ER stress, caused by factors such as the accumulation of unfolded proteins, triggers a signaling cascade known as the Unfolded Protein Response (UPR). Prolonged or severe ER stress leads to the activation of caspase-12, which then initiates a downstream caspase cascade, ultimately resulting in apoptosis.

This compound, with its fluoromethylketone group, forms a covalent bond with the cysteine residue in the active site of caspase-12, thereby irreversibly inactivating the enzyme. This inhibition of caspase-12 prevents the subsequent activation of downstream effector caspases, such as caspase-9 and caspase-3, and blocks the apoptotic process.[3]

ER Stress-Induced Apoptosis Pathway

ER_Stress_Apoptosis ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress (e.g., Unfolded Proteins) Caspase12_inactive Pro-caspase-12 ER_Stress->Caspase12_inactive activates Caspase12_active Active Caspase-12 Caspase12_inactive->Caspase12_active Caspase9_inactive Pro-caspase-9 Caspase12_active->Caspase9_inactive activates Z_Atad_fmk This compound Z_Atad_fmk->Caspase12_active inhibits Caspase9_active Active Caspase-9 Caspase9_inactive->Caspase9_active Caspase3_inactive Pro-caspase-3 Caspase9_active->Caspase3_inactive activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis executes Western_Blot_Workflow Western Blot Workflow for Caspase Activation Cell_Lysis 1. Cell Lysis Protein_Quantification 2. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

References

Z-Atad-fmk and the Modulation of Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of fluoromethylketone (FMK)-derivatized peptide inhibitors, with a primary focus on Z-Atad-fmk, in the study of inflammatory pathways. Caspases, a family of cysteine proteases, are central regulators of both programmed cell death and inflammation. The development of specific peptide inhibitors that irreversibly bind to the active site of these enzymes has provided invaluable tools for dissecting their complex roles in cellular signaling.

This document will detail the mechanism of action of these inhibitors, their application in studying the NLRP3 inflammasome and pyroptosis, and provide structured quantitative data and detailed experimental protocols for their use.

Mechanism of Action: Irreversible Caspase Inhibition

Peptide-FMK inhibitors are designed as substrate analogs for specific caspases. The general structure includes a peptide sequence that mimics the enzyme's recognition site, a benzyloxycarbonyl group (Z) at the N-terminus to enhance cell permeability, and a fluoromethylketone (FMK) group at the C-terminus.[1] This FMK group forms a covalent thioether linkage with the cysteine residue in the catalytic active site of the caspase, resulting in irreversible inhibition.[1][2]

While this compound is specifically recognized as an inhibitor of caspase-12, the broader class of peptide-FMK inhibitors includes well-characterized molecules like Z-VAD-fmk, a pan-caspase inhibitor, and Z-YVAD-fmk, a specific inhibitor of caspase-1.[2][3][4] These compounds are instrumental in studying inflammatory caspases, primarily caspase-1, which is a central component of inflammasomes.

Core Inflammatory Pathways Modulated by Caspase Inhibitors

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to both microbial pathogens and sterile danger signals.[5][6] Its activation is a two-step process:

  • Priming: A first signal, typically from a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), induces the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[6]

  • Activation: A second, diverse signal, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[7] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[5] This proximity induces the autocatalytic cleavage and activation of caspase-1.[5]

Activated caspase-1 is the effector enzyme of the inflammasome, responsible for cleaving pro-inflammatory cytokines and inducing pyroptosis.[2] The specific caspase-1 inhibitor Z-YVAD-fmk and the pan-caspase inhibitor Z-VAD-fmk are widely used to block this activation step and study its downstream consequences.[3][4]

NLRP3_Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Function cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates NLRP3_exp NLRP3 Expression ↑ NFkB->NLRP3_exp induces proIL1B_exp pro-IL-1β Expression ↑ NFkB->proIL1B_exp induces ATP ATP / Nigericin P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_active NLRP3 (Active) K_efflux->NLRP3_active triggers ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3_active->Inflammasome proCasp1 pro-Caspase-1 ASC->proCasp1 recruits ASC->Inflammasome proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates IL1B Mature IL-1β Casp1->IL1B cleaves GSDMD_N GSDMD-N Casp1->GSDMD_N cleaves proIL1B pro-IL-1β proIL1B->IL1B proGSDMD pro-Gasdermin D proGSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Z_YVAD Z-YVAD-fmk Z_YVAD->Casp1 Inhibits

Caption: NLRP3 Inflammasome activation pathway and inhibition by Z-YVAD-fmk.
Pyroptosis: Inflammatory Cell Death

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammatory caspases, including caspase-1.[3] Unlike apoptosis, which is immunologically silent, pyroptosis results in cell lysis and the release of pro-inflammatory intracellular contents. The key mediator of pyroptosis is Gasdermin D (GSDMD).[3]

Upon activation by the inflammasome, caspase-1 cleaves GSDMD. The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores.[8] These pores disrupt the osmotic potential of the cell, leading to swelling and eventual lytic cell death, accompanied by the release of mature cytokines like IL-1β.[2][3] Caspase inhibitors that block caspase-1, such as Z-YVAD-fmk and Z-VAD-fmk, are effective at preventing GSDMD cleavage and subsequent pyroptosis.[3][8]

Pyroptosis_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition Casp1 Active Caspase-1 proGSDMD pro-Gasdermin D (Full-Length) Casp1->proGSDMD cleaves GSDMD_N GSDMD-N (N-terminal fragment) proGSDMD->GSDMD_N GSDMD_C GSDMD-C (C-terminal fragment) proGSDMD->GSDMD_C Pore GSDMD-N Pore Oligomerization GSDMD_N->Pore:f0 inserts into Pore:f1->Pore:f0 Cell_Swelling Cell Swelling & Lysis Pore->Cell_Swelling leads to Cytokine_Release Release of IL-1β & DAMPs Pore->Cytokine_Release leads to Z_VAD Z-VAD-fmk Z_VAD->Casp1 Inhibits

Caption: The Gasdermin D-mediated pyroptosis pathway and its inhibition.

Quantitative Data on Caspase Inhibitor Activity

The efficacy of various peptide-FMK inhibitors has been quantified in numerous in vitro and in vivo studies. These inhibitors are typically used at concentrations ranging from 10 µM to 100 µM in cell culture experiments.

InhibitorTarget(s)Model SystemTreatmentObserved EffectReference
This compound Caspase-12in vitroN/A (General Use Info)Cell-permeable, irreversible inhibitor.
Z-VAD-fmk Pan-CaspaseHuman PBMCsStimulated with SEB or TSST-1Inhibited IL-1β, IL-6, TNF-α, IFN-γ, MCP-1, MIP-1α, MIP-1β secretion.[9]
Z-VAD-fmk Pan-CaspaseMouse Model (Endotoxic Shock)LPS ChallengeReduced mortality, decreased serum TNF-α, IL-12, and IL-6.[10][11]
Z-YVAD-fmk Caspase-1ApoE-/- Mice (Atherosclerosis)200 µ g/day for 4 weeksReduced atherosclerotic lesion formation and macrophage infiltration.[3]
Ac-YVAD-cmk Caspase-1Human PBMCsStimulated with SEB or TSST-1Attenuated IL-1β and MCP-1 production to 95% and 18%, respectively.[9]
Z-YVAD-fmk Caspase-1Mouse Model (Epilepsy)Kainic Acid AdministrationAbolished the increase in Cleaved-Caspase-1, IL-1β, and IL-18.[12]

Detailed Experimental Protocols

In Vitro Inflammasome Activation and Inhibition

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition using a caspase inhibitor.

Methodology:

  • Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. Plate cells in 24-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare a stock solution of Z-YVAD-fmk in DMSO (e.g., 20 mM). Dilute the inhibitor in culture media to the desired final concentration (e.g., 20-50 µM). Remove the old media from the cells and add the media containing the inhibitor. Incubate for 30-60 minutes at 37°C.

  • Priming (Signal 1): Add LPS directly to the wells to a final concentration of 200 ng/mL. Incubate for 3-4 hours at 37°C.

  • Activation (Signal 2): Add ATP to a final concentration of 5 mM or Nigericin to 10 µM. Incubate for an additional 30-60 minutes at 37°C.

  • Sample Collection: Carefully collect the cell culture supernatants for cytokine analysis (ELISA) and cell death measurement (LDH assay). Lyse the remaining cells to collect protein lysates for Western blot analysis.

  • Analysis:

    • ELISA: Measure IL-1β concentration in the supernatants.

    • LDH Assay: Measure lactate (B86563) dehydrogenase release in the supernatants as an indicator of pyroptotic cell death.

    • Western Blot: Probe cell lysates for cleaved caspase-1 (p20 subunit) and cleaved GSDMD (N-terminal fragment).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Sample Collection & Analysis Plate_Cells 1. Plate BMDMs (0.5x10^6 cells/well) Incubate_Overnight 2. Incubate Overnight Plate_Cells->Incubate_Overnight Add_Inhibitor 3. Pre-treat with Z-YVAD-fmk (1 hr) Incubate_Overnight->Add_Inhibitor Add_LPS 4. Prime with LPS (3-4 hrs) Add_Inhibitor->Add_LPS Add_ATP 5. Activate with ATP (1 hr) Add_LPS->Add_ATP Collect_Samples 6. Collect Supernatant & Cell Lysate Add_ATP->Collect_Samples ELISA 7a. IL-1β ELISA (Supernatant) Collect_Samples->ELISA LDH 7b. LDH Assay (Supernatant) Collect_Samples->LDH WB 7c. Western Blot (Lysate) Collect_Samples->WB

Caption: Experimental workflow for in vitro inflammasome inhibition assay.
Caspase-1 Activity Assay (Fluorometric)

This protocol provides a method for quantifying caspase-1 activity in cell lysates.

Materials:

  • Cell Lysates (prepared as in 4.1)

  • Reaction Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

  • Caspase-1 Substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Methodology:

  • Prepare Lysates: Lyse cells (e.g., 1-5 x 10^6 cells) in 50 µL of chilled lysis buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.

  • Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the protein concentration of each lysate.

  • Set up Reactions: In a 96-well black plate, add the following to each well:

    • 50 µL of cell lysate (containing 50-200 µg of total protein).

    • 50 µL of 2x Reaction Buffer.

    • 5 µL of Ac-YVAD-AFC substrate (1 mM stock solution).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence in a microplate reader at Ex/Em = 400/505 nm.

  • Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-1 activity. A standard curve with free AFC can be used for absolute quantification.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying mature IL-1β in cell culture supernatants.[13][14]

Methodology:

  • Plate Preparation: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample and Standard Incubation: Add standards (recombinant IL-1β of known concentrations) and samples (cell culture supernatants) to the wells in duplicate. Incubate for 2-3 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for IL-1β to each well. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 30 minutes.

  • Substrate Development: Wash the plate. Add a TMB substrate solution to each well. Allow the color to develop in the dark for 15-30 minutes.

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

  • Read Absorbance: Measure the absorbance on a plate reader at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IL-1β in the samples.

References

Methodological & Application

Z-Atad-fmk and its Application in Cell Culture: A Guide to Protocols and Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The fluoromethylketone (fmk)-derivatized peptide, Z-Atad-fmk (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone), is a cell-permeable, irreversible inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. While this compound is specifically recognized as a Caspase-12 inhibitor, the broader class of Z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) pan-caspase inhibitors are more extensively documented and utilized in research to study and manipulate cell death pathways.[1] By binding to the active site of these proteases, these inhibitors can effectively block the apoptotic cascade.[1][2]

A significant application of caspase inhibitors like Z-VAD-fmk in cell culture is the induction of an alternative, caspase-independent form of programmed cell death known as necroptosis.[3][4] Under normal apoptotic conditions, Caspase-8 cleaves and inactivates key proteins in the necroptotic pathway, such as RIPK1 (Receptor-Interacting Protein Kinase 1).[4] However, in the presence of a caspase inhibitor like Z-VAD-fmk and an appropriate stimulus (e.g., Tumor Necrosis Factor-alpha, TNFα), Caspase-8 is inhibited, allowing for the formation of the necrosome complex (RIPK1-RIPK3-MLKL), leading to inflammatory cell death.[3][4]

Interestingly, the use of Z-VAD-fmk has also been shown to induce autophagy, a cellular process of degradation and recycling.[3][5] The relationship is complex, as some studies suggest Z-VAD-fmk can induce autophagy by inhibiting NGLY1, a protein involved in the ER-associated degradation response, rather than through direct caspase inhibition.[6] The interplay between apoptosis, necroptosis, and autophagy upon treatment with these inhibitors is context-dependent, varying with cell type and the specific experimental conditions.[5]

Quantitative Data Summary

The effective concentration and incubation times for this compound and related pan-caspase inhibitors are highly dependent on the cell type, the apoptotic or inflammatory stimulus, and the specific experimental goals. Below are tables summarizing typical working concentrations and experimental conditions cited in the literature.

Table 1: Recommended Working Concentrations of Z-VAD-fmk in Cell Culture

Cell LineApplicationConcentration RangeReference
JurkatNecroptosis Induction20-50 µM[4]
L929Necroptosis Induction20-50 µM[4]
Human Granulosa CellsApoptosis Inhibition50 µM[7]
VariousApoptosis Inhibition50 nM - 100 µM[8]
VariousInflammasome Inhibition20 µM[1]
Pancreatic IsletsApoptosis Inhibition200-500 µM[9]

Table 2: Recommended Incubation Times for Z-VAD-fmk

ApplicationIncubation TimeNotesReference
Apoptosis InhibitionPre-incubation for 1-2 hours before stimulusAllows for cell permeability and target engagement.[10]
Necroptosis InductionCo-treatment with stimulusDuration depends on the specific cell line and stimulus (e.g., 6, 12, 24 hours).[10]
Hypoxia Studies48 hoursIn combination with hypoxic conditions.[7]

Experimental Protocols

Protocol 1: Induction of Necroptosis in Jurkat Cells

This protocol describes a method to induce necroptosis in the human T-lymphocyte cell line, Jurkat, using Z-VAD-fmk in combination with TNFα.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Z-VAD-fmk (reconstituted in DMSO)

  • Human TNFα (recombinant)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis/necrosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Treatment:

    • Add Z-VAD-fmk to the desired final concentration (e.g., 20 µM).

    • Immediately add human TNFα to a final concentration of 10 ng/mL.

    • Include control wells: untreated cells, cells treated with Z-VAD-fmk alone, and cells treated with TNFα alone.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6-24 hours. The optimal incubation time should be determined empirically.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided with the Annexin V/PI kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Necrotic cells will be PI-positive.

Protocol 2: Inhibition of Etoposide-Induced Apoptosis in Human Granulosa Cell Lines

This protocol details the use of Z-VAD-fmk to prevent apoptosis induced by the chemotherapeutic agent etoposide (B1684455) in human granulosa cell lines.[7]

Materials:

  • Human granulosa cell lines (e.g., GC1a, HGL5, COV434)

  • Appropriate cell culture medium (e.g., DMEM/F12) with 10% FBS

  • Etoposide

  • Z-VAD-fmk

  • WST-1 cell proliferation reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the granulosa cells in 96-well plates at an appropriate density (e.g., 1.0 x 10^4 cells/well) and allow them to adhere for 24 hours.[7]

  • Treatment:

    • Pre-treat the cells with Z-VAD-fmk (50 µM) for 1-2 hours.[7]

    • Add etoposide (50 µg/ml) to the wells.[7]

    • Include control wells: untreated cells, cells treated with Z-VAD-fmk alone, and cells treated with etoposide alone.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[7]

  • Metabolic Activity Assay:

    • Add 10 µl of WST-1 reagent to each well.

    • Incubate for an additional 3 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell metabolic activity as a percentage relative to the untreated control cells.

Visualizations

Signaling_Pathway_Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI ComplexIIa Complex IIa (Apoptotic) ComplexI->ComplexIIa Transition ComplexIIb Complex IIb (Necroptotic) ComplexI->ComplexIIb Transition Caspase8_active Active Caspase-8 ComplexIIa->Caspase8_active RIPK1 RIPK1 ComplexIIb->RIPK1 Caspase8_active->RIPK1 Cleavage RIPK3 RIPK3 Caspase8_active->RIPK3 Cleavage Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Z_VAD_fmk Z-VAD-fmk Z_VAD_fmk->Caspase8_active Necroptosis Necroptosis pMLKL pMLKL (pore formation) MLKL->pMLKL pMLKL->Necroptosis

Caption: TNFα-induced cell death pathways and the role of Z-VAD-fmk.

Experimental_Workflow_Necroptosis start Start seed_cells Seed Cells (e.g., Jurkat) start->seed_cells add_inhibitor Add Z-VAD-fmk (e.g., 20 µM) seed_cells->add_inhibitor add_stimulus Add Stimulus (e.g., TNFα) add_inhibitor->add_stimulus incubate Incubate (6-24 hours) add_stimulus->incubate harvest_stain Harvest & Stain (Annexin V/PI) incubate->harvest_stain analyze Analyze by Flow Cytometry harvest_stain->analyze end End analyze->end

Caption: Workflow for inducing and analyzing necroptosis in cell culture.

References

Z-Atad-fmk: A Guide to its Dissolution and Use in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and experimental use of Z-Atad-fmk, a specific inhibitor of caspase-12. These guidelines are intended to ensure accurate and reproducible experimental outcomes.

Introduction

This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a cell-permeable, irreversible inhibitor of caspase-12. Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress. By specifically targeting caspase-12, this compound serves as a valuable tool for investigating the mechanisms of ER stress-induced cell death and for exploring potential therapeutic interventions in diseases where this pathway is implicated. The fluoromethyl ketone (FMK) moiety allows for irreversible binding to the active site of the caspase.[1][2]

Physicochemical Properties and Solubility

Proper dissolution is critical for the efficacy of this compound in any experimental setup. The compound is typically supplied as a lyophilized solid.

Table 1: Solubility and Storage of this compound

PropertyValueSource
Molecular Weight 540.54 g/mol
Form Lyophilized solid
Solubility Soluble in DMSO to 20 mM
Storage Store at -20°C upon arrival.[1]
Long-term Storage Store desiccated at -20°C for up to 12 months.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in high-purity DMSO. This stock can then be diluted to the desired working concentration in an appropriate buffer or cell culture medium.

Protocol 1: Preparation of a 20 mM this compound Stock Solution

Materials:

  • This compound (lyophilized)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • To prepare a 20 mM stock solution, add the appropriate volume of DMSO. For instance, to a vial containing 1 mg of this compound (MW: 540.54), add 92.5 µL of DMSO.

  • Vortex the vial thoroughly to ensure the peptide is completely dissolved. A gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The total concentration of DMSO in the final cell culture should not exceed 1.0% as higher concentrations can be toxic to cells.[1]

Experimental Protocols

The optimal working concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[1] It is crucial to determine the most effective concentration for each specific assay through a dose-response experiment. Typical working concentrations range from 50 nM to 100 µM.[1]

Protocol 2: Inhibition of ER Stress-Induced Apoptosis in Cell Culture

Materials:

  • Cells of interest cultured in appropriate media

  • ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)

  • 20 mM this compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS) or cell culture medium for dilution

  • Apoptosis detection kit (e.g., Annexin V/PI staining, caspase activity assay)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your experimental endpoint. Allow the cells to adhere and reach the desired confluency.

  • Preparation of Working Solution: Immediately before use, dilute the 20 mM this compound stock solution to an intermediate concentration (e.g., 1 mM or 2 mM) in a protein-containing buffer such as PBS with 1% BSA or the cell culture medium.[1] This helps to prevent the inhibitor from precipitating.

  • Treatment:

    • Pre-treatment (recommended): Add the desired final concentration of this compound to the cell culture medium 1-2 hours before inducing ER stress.

    • Co-treatment: Alternatively, add this compound simultaneously with the ER stress-inducing agent.[3]

  • Induction of ER Stress: Add the ER stress-inducing agent to the cell cultures at a predetermined optimal concentration.

  • Solvent Control: Include a control group treated with the same final concentration of DMSO as the this compound-treated groups.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).

  • Assessment of Apoptosis: At the end of the incubation period, assess the level of apoptosis using your chosen method. Compare the results from the this compound-treated groups to the control groups to determine the inhibitory effect.

Table 2: Example Dilution Scheme for this compound Working Concentrations

Intermediate StockFinal ConcentrationDilution into Cell Culture
2 mM100 µM1:20
2 mM20 µM1:100
1 mM10 µM1:100
1 mM1 µM1:1000

Signaling Pathway and Experimental Workflow

This compound in the ER Stress-Mediated Apoptosis Pathway

ER stress triggers a signaling cascade that can lead to apoptosis. Caspase-12 is a key initiator caspase in this pathway. Upon activation, it can cleave and activate downstream effector caspases, such as caspase-9 and caspase-3, leading to the execution of apoptosis. This compound specifically inhibits caspase-12, thereby blocking this cascade.[4]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin) Caspase12_inactive Pro-caspase-12 ER_Stress->Caspase12_inactive activates Caspase12_active Active Caspase-12 Caspase12_inactive->Caspase12_active Caspase9_inactive Pro-caspase-9 Caspase12_active->Caspase9_inactive cleaves Caspase9_active Active Caspase-9 Caspase9_inactive->Caspase9_active Caspase3_inactive Pro-caspase-3 Caspase9_active->Caspase3_inactive cleaves Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Z_Atad_fmk This compound Z_Atad_fmk->Caspase12_active inhibits

Caption: this compound inhibits ER stress-induced apoptosis by blocking caspase-12 activation.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for an experiment designed to test the inhibitory effect of this compound on ER stress-induced apoptosis.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture 1. Culture Cells Prepare_Reagents 2. Prepare this compound and ER Stress Inducer Pre_incubation 3. Pre-incubate with This compound (or vehicle) Prepare_Reagents->Pre_incubation Induce_Stress 4. Add ER Stress Inducer Pre_incubation->Induce_Stress Incubation 5. Incubate for Defined Period Induce_Stress->Incubation Harvest_Cells 6. Harvest Cells Incubation->Harvest_Cells Apoptosis_Assay 7. Perform Apoptosis Assay (e.g., Annexin V/PI) Harvest_Cells->Apoptosis_Assay Data_Analysis 8. Analyze Data Apoptosis_Assay->Data_Analysis

Caption: A standard workflow for evaluating the effect of this compound on cell apoptosis.

References

Application Notes and Protocols: Using Z-Atad-fmk in a Mouse Model of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ischemic stroke is a major cause of death and disability, characterized by neuronal cell death in the brain region deprived of blood flow. This cell death is not a monolithic process but involves a complex interplay of pathways, including apoptosis (programmed cell death), necrosis, and caspase-independent mechanisms.[1][2] Apoptosis is executed by a family of cysteine proteases called caspases.[3]

Z-Atad-fmk is a cell-permeable, irreversible pan-caspase inhibitor that covalently binds to the catalytic site of caspases, thereby blocking their activity.[3][4] By inhibiting the primary enzymes of the apoptotic cascade, this compound presents a therapeutic strategy to mitigate neuronal loss following an ischemic event. However, the efficacy of targeting apoptosis alone is a subject of investigation, as evidence increasingly points to the significant role of caspase-independent cell death in stroke pathology.[1][5]

These application notes provide a comprehensive guide for researchers on the use of this compound in a mouse model of stroke, covering its mechanism, detailed experimental protocols, and a summary of relevant quantitative data from preclinical studies.

Mechanism of Action in Ischemic Stroke

Cerebral ischemia initiates a cascade of events leading to neuronal death. This compound's primary target is the caspase-dependent apoptotic pathway. However, to design robust experiments, it is crucial to understand the broader context of cell death in stroke.

  • Caspase-Dependent Apoptosis: Ischemia triggers the release of pro-apoptotic proteins from mitochondria, activating a cascade of caspases (e.g., caspase-9, caspase-3) that dismantle the cell in a controlled manner.[2][6][7] this compound directly inhibits these caspases.

  • Caspase-Independent Cell Death (Parthanatos): A significant pathway in ischemic injury involves the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] This leads to energy failure and the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, causing DNA fragmentation and cell death, independent of caspase activity.[1][5][7]

  • Necroptosis: This is a form of programmed necrosis that can be initiated when caspases are inhibited.[6] It is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3).[6] The use of a pan-caspase inhibitor like this compound could potentially shift the cell death modality towards necroptosis, a critical consideration for experimental interpretation.[8]

Signaling Pathway Diagram

G cluster_0 Ischemic Insult cluster_1 Cell Death Pathways cluster_2 Key Mediators cluster_3 Intervention Ischemia Cerebral Ischemia Caspases Caspase Activation Ischemia->Caspases PARP1 PARP-1 Overactivation Ischemia->PARP1 RIPK RIPK1/RIPK3 Activation Ischemia->RIPK Apoptosis_Node Apoptosis Parthanatos_Node Parthanatos Necroptosis_Node Necroptosis Caspases->Apoptosis_Node Caspases->RIPK Inhibits AIF AIF Translocation PARP1->AIF AIF->Parthanatos_Node RIPK->Necroptosis_Node Z_Atad_fmk This compound Z_Atad_fmk->Caspases Inhibits

Caption: Key cell death pathways in ischemic stroke and the inhibitory target of this compound.

Experimental Protocols

The most common and reproducible model for focal cerebral ischemia in mice is the transient middle cerebral artery occlusion (MCAO) model.[9][10][11][12]

Mouse Model: Transient MCAO

Materials:

  • Male C57BL/6 mice (25-30 g)

  • Anesthesia: Isoflurane (e.g., 5% for induction, 1.5% for maintenance)[11]

  • Temperature-regulated heating pad and rectal probe to maintain body temperature at 36.5-37.0°C[11][13]

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip (tip diameter ~0.21-0.22 mm)[11]

  • Laser Doppler flowmeter (optional, but recommended for verifying occlusion)

Procedure:

  • Anesthetize the mouse and place it in a supine position on the heating pad.[11][13]

  • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

  • Carefully dissect the arteries from the surrounding tissue, avoiding damage to the vagus nerve.[11][13]

  • Distally ligate the ECA and any small branching vessels. Place a temporary loose suture around the CCA.

  • Introduce the silicon-coated filament into the ECA through a small incision and advance it into the ICA for a distance of 9-10 mm from the CCA bifurcation to occlude the origin of the MCA.[11]

  • Confirm successful occlusion with a Laser Doppler flowmeter, indicated by a >70% drop in cerebral blood flow.

  • Maintain occlusion for a desired period (typically 30-60 minutes).[10][11]

  • To initiate reperfusion, withdraw the filament. Close the ECA stump and the neck incision.

  • Allow the mouse to recover in a heated cage before returning it to its home cage.[11]

This compound Preparation and Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or saline

  • Syringes for the chosen administration route

Preparation:

  • This compound is cell-permeable.[4] Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Immediately before use, dilute the stock solution in sterile PBS or saline to the final working concentration. The final DMSO concentration in the injected volume should be minimal (<1-5%) to avoid solvent toxicity.

Administration:

  • Intracerebroventricular (i.c.v.) Injection: Delivers the drug directly into the brain.

    • Dosage: Doses from 120 ng to 320 ng have been used in rats.[14][15] The optimal dose for mice should be determined empirically.

    • Timing: Can be administered as a pretreatment (e.g., 15-30 minutes before MCAO) or at the time of reperfusion.[14][16]

  • Intraperitoneal (i.p.) Injection: A less invasive, systemic route.

    • Dosage: Dosages up to 20 µg/g (20 mg/kg) have been used in mouse models of endotoxic shock.[8] Dose-response studies are recommended for the stroke model.

    • Timing: Typically administered 30-120 minutes prior to the ischemic insult.[8]

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Intervention cluster_2 Phase 3: Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Neurological & Behavioral Testing Acclimatization->Baseline Treatment This compound or Vehicle (i.p. or i.c.v.) Baseline->Treatment Surgery Transient MCAO Surgery (e.g., 60 min occlusion) Treatment->Surgery Recovery Post-operative Recovery & Monitoring Surgery->Recovery Neuro_Assess Neurological Scoring (e.g., 24h, 48h, 7d) Recovery->Neuro_Assess Infarct_Assess Infarct Volume Analysis (TTC Staining at 48h) Neuro_Assess->Infarct_Assess Histo_Assess Histology/Biochemistry (Apoptosis, Necroptosis markers) Infarct_Assess->Histo_Assess

Caption: A typical experimental workflow for testing this compound in a mouse MCAO model.

Outcome Assessment

Neurological Deficit Scoring: Assess neurological function at set time points (e.g., 24h, 48h, 7 days) post-MCAO using a standardized scale. A common 5-point scale is shown below:

ScoreDeficit Description
0No observable deficit
1Forelimb flexion on the contralateral side
2Decreased resistance to lateral push
3Unidirectional circling toward the paretic side
4No spontaneous motor activity or barrel rolling

Infarct Volume Measurement (TTC Staining): This method is used to visualize the infarct area 24-48 hours post-stroke.[17][18]

  • Deeply anesthetize and euthanize the mouse.

  • Rapidly remove the brain and place it in a cold environment (e.g., -20°C freezer) for 15-20 minutes to firm the tissue.[9]

  • Slice the brain into 1-2 mm coronal sections using a brain matrix.[9]

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-20 minutes in the dark.[9][19]

  • Viable tissue, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue remains white/pale.[17][19]

  • Fix the slices in 10% formalin.[19]

  • Scan or photograph the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area.

  • To correct for edema, calculate infarct volume using the indirect method: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).[17][20]

Quantitative Data Presentation

The following tables summarize representative data from studies using pan-caspase inhibitors (Z-VAD-fmk, functionally analogous to this compound) in rodent stroke models.

Table 1: Effect of Pan-Caspase Inhibitors on Infarct Volume

SpeciesTreatment ProtocolInfarct Volume Reduction (%)Reference / Notes
RatZ-VAD-fmk (pre- & post-ischemia, i.c.v.)Significant reductionEffective in focal ischemia.[15][21]
RatZ-DEVD-fmk (caspase-3 inhibitor, i.c.v.)Significant reductionHighlights the role of caspase-3 in focal ischemia.[14][15]
MouseZ-VAD-fmk (in vitro OGD model)Partial reductionAttenuated the apoptotic component, but not necrotic death.[22]
RatM826 (caspase-3 inhibitor) in neonatal H-ISignificant reductionDid not prevent early calpain activation (a marker of necrosis).[23]

Table 2: Effect of Pan-Caspase Inhibitors on Functional Outcome

SpeciesTreatment ProtocolOutcome ImprovementReference / Notes
RatZ-VAD-fmk co-administered with bone marrow cellsSignificant improvement in adhesive-removal test at 7 daysAlso increased survival of grafted cells.[24]
RatZ-VAD-fmk / Z-DEVD-fmkImproved neurological outcomeGeneral finding in studies showing reduced infarct volume.[14]

Discussion and Key Considerations

  • Limited Monotherapy Efficacy: While caspase inhibitors can reduce infarct volume, their effect may be partial. This is likely because they do not address caspase-independent pathways like PARP-1 mediated cell death (Parthanatos), which are significant contributors to ischemic injury.[1][5]

  • Potential for Combination Therapy: A more effective strategy might involve combining this compound with inhibitors of other pathways, such as PARP inhibitors or glutamate (B1630785) receptor antagonists.[22]

  • Shift to Necroptosis: A critical consideration is that blocking apoptosis with a pan-caspase inhibitor can reroute the cell death pathway to necroptosis, another form of programmed cell death.[8] It is advisable to measure markers of necroptosis (e.g., RIPK1/3 phosphorylation) to fully understand the drug's effect.

  • Therapeutic Window: The timing of administration is crucial. Most preclinical studies show efficacy when the inhibitor is given before or very shortly after the ischemic insult.[14][16]

  • Blood-Brain Barrier Penetrance: For systemic administration (i.p.), the ability of this compound to cross the blood-brain barrier in sufficient concentrations is a key factor that may influence the required dosage.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of apoptosis in mouse models of stroke. The protocols provided here offer a standardized approach for its application. However, researchers must remain cognizant of the complex, multifactorial nature of neuronal death following ischemia. The most promising therapeutic avenues may lie in combination strategies that target multiple cell death pathways simultaneously.

References

Z-Atad-fmk Administration and Dosage for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Atad-fmk is a potent and irreversible inhibitor of caspase-12, an enzyme primarily localized to the endoplasmic reticulum (ER) and implicated in ER stress-induced apoptosis.[1][2] Caspase-12 activation is a key event in pathological conditions associated with prolonged ER stress, such as neurodegenerative diseases, ischemic injury, and diabetes.[1][2][3] As a selective inhibitor, this compound serves as a critical tool for investigating the role of the caspase-12-mediated apoptotic pathway in various in vivo models of disease.

These application notes provide a comprehensive guide to the in vivo administration and dosage of this compound for research purposes. Due to the limited availability of direct in vivo data for this compound, the following protocols and dosage recommendations are largely extrapolated from studies using the well-characterized pan-caspase inhibitor, Z-VAD-fmk. Z-VAD-fmk shares structural and functional similarities with this compound, making it a suitable surrogate for protocol development. Researchers should, however, perform dose-response studies to determine the optimal concentration for their specific animal model and experimental conditions.

Mechanism of Action

This compound is a cell-permeable peptide fluoromethyl ketone (fmk) that irreversibly binds to the active site of caspase-12, thereby inhibiting its proteolytic activity.[4] Under conditions of prolonged ER stress, pro-caspase-12 is cleaved to its active form, initiating a downstream caspase cascade that culminates in apoptosis.[5][6] By blocking caspase-12, this compound can mitigate ER stress-induced cell death.

Data Presentation: In Vivo Administration of Caspase Inhibitors

The following table summarizes in vivo dosage and administration data extrapolated from studies using the pan-caspase inhibitor Z-VAD-fmk in murine models. This information can serve as a starting point for designing in vivo experiments with this compound.

Animal ModelCompoundDosageAdministration RouteKey FindingsReference
CD1 MiceZ-VAD-fmk10 mg/kgIntraperitoneal (i.p.)Delayed preterm delivery induced by heat-killed Group B Streptococcus.[7]
C57BL/6 MiceZ-VAD-fmk5, 10, or 20 µg/g (5, 10, or 20 mg/kg)Intraperitoneal (i.p.)Reduced mortality and inflammation in a model of endotoxic shock.[8]
BALB/c MiceZ-VAD-fmk0.5 mg/mouseIntraperitoneal (i.p.)Reduced thymic apoptosis in a model of sepsis.[9]
RatsZ-VAD-fmk2 µg in 10 µl vehicleIntracerebroventricular (i.c.v.)Neuroprotective effects against radiation-induced apoptosis.[10]

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific experimental design. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of animals.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice

This protocol is adapted from studies using Z-VAD-fmk in mice and can be used as a starting point for this compound.[7][8]

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS with a low percentage of DMSO, or a solution of PEG300, Tween-80, and water)[11]

  • Sterile syringes and needles (25-27 gauge for mice)

  • Appropriate animal restraint device

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

    • Further dilute the stock solution in sterile PBS or another appropriate vehicle to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water.[11]

    • Ensure the solution is well-mixed and at room temperature before injection.

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Lift the skin and insert the needle at a 15-30 degree angle, penetrating the peritoneum.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution. The injection volume should not exceed 10 ml/kg.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring:

    • Monitor the animal for any adverse reactions following the injection.

Control Groups:

  • Vehicle Control: Administer the vehicle solution without this compound.

  • Sham Control: Perform the same handling and injection procedure with a sterile saline solution.

Mandatory Visualization

Signaling Pathway Diagram

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., unfolded proteins, Ca2+ imbalance) Pro_Casp12 Pro-Caspase-12 ER_Stress->Pro_Casp12 activates Casp12 Active Caspase-12 Pro_Casp12->Casp12 cleavage Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 activates Casp9 Active Caspase-9 Pro_Casp9->Casp9 cleavage Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 activates Casp3 Active Caspase-3 Pro_Casp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis Z_Atad_fmk This compound Z_Atad_fmk->Casp12 inhibits

Caption: ER Stress-Induced Apoptosis Pathway and Inhibition by this compound.

Experimental Workflow Diagram

in_vivo_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Dose_Prep Prepare this compound Solution and Vehicle Control Animal_Model->Dose_Prep Randomization Randomize Animals into Treatment and Control Groups Dose_Prep->Randomization Injection Administer this compound or Vehicle (e.g., Intraperitoneal Injection) Randomization->Injection Observation Monitor Animal Health and Disease Progression Injection->Observation Data_Collection Collect Tissues/Samples at Pre-determined Timepoints Observation->Data_Collection Analysis Perform Biochemical and Histological Analyses Data_Collection->Analysis

References

Application Notes and Protocols: Western Blot Analysis of Caspase-12 Inhibition by Z-Atad-fmk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the inhibitory effect of Z-Atad-fmk on caspase-12 activation using Western blot analysis. This methodology is critical for researchers studying endoplasmic reticulum (ER) stress-induced apoptosis and for professionals in drug development evaluating potential therapeutic agents that target this pathway.

Introduction

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding, lipid synthesis, and calcium homeostasis.[1][2] Perturbations to ER function, such as the accumulation of unfolded or misfolded proteins, lead to a condition known as ER stress.[2][3] In response to ER stress, cells activate the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[1][2][3] However, if the stress is prolonged or severe, the UPR can trigger apoptosis.[1][2]

Caspase-12, a cysteine protease localized to the ER, plays a key role in ER stress-induced apoptosis.[1][2][4] Upon activation by ER stress, caspase-12 is cleaved and initiates a caspase cascade that culminates in cell death.[1][5] this compound is a specific, cell-permeable, and irreversible inhibitor of caspase-12, making it a valuable tool for studying the role of this enzyme in apoptotic pathways.[6][7][8][9] By inhibiting caspase-12, this compound can prevent ER stress-mediated apoptosis.[6][10]

This document outlines the materials and methods for inducing ER stress in a cell culture model, treating the cells with this compound, and subsequently analyzing the expression of pro-caspase-12 and its cleaved, active form by Western blot.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the inhibition of caspase-12 cleavage by this compound in response to ER stress induced by Tunicamycin. The data is presented as the relative band intensity of cleaved caspase-12 normalized to a loading control (e.g., GAPDH).

Treatment GroupTunicamycin (5 µg/mL)This compound (50 µM)Relative Cleaved Caspase-12 Level (Normalized to Loading Control)Percent Inhibition of Caspase-12 Cleavage
Untreated Control--0.05 ± 0.01N/A
Vehicle Control (DMSO)+-1.00 ± 0.120%
This compound++0.25 ± 0.0875%

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., mouse embryonic fibroblasts, L929, or SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[11]

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment with Inhibitor: For the inhibitor-treated groups, pre-incubate the cells with the desired final concentration of this compound (e.g., 50 µM) for 1-2 hours prior to inducing ER stress.[7] A vehicle control (DMSO) should be run in parallel.[11]

  • Induction of ER Stress: Induce ER stress by treating the cells with an appropriate agent. Common inducers include:

    • Tunicamycin: Add to a final concentration of 2.5-5 µg/mL and incubate for 4-16 hours.[3][11][12] Tunicamycin inhibits N-linked glycosylation, causing an accumulation of unfolded glycoproteins.[3][11]

    • Thapsigargin: Add to a final concentration of 0.1-1 µM and incubate for 5 hours.[3] Thapsigargin inhibits the SERCA pump, leading to depletion of ER calcium stores.[3]

    • Brefeldin A: Add to a final concentration of 10 µM and incubate for up to 30 hours.[13] Brefeldin A disrupts protein transport from the ER to the Golgi.[3]

  • Experimental Groups:

    • Untreated Control (cells only)

    • ER Stress Inducer Only (e.g., Tunicamycin)

    • ER Stress Inducer + this compound

    • Vehicle Control (DMSO) + ER Stress Inducer

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail to each well.[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA Protein Assay Kit.[14]

III. Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-12 overnight at 4°C with gentle agitation. The antibody should be able to detect both the full-length (pro-caspase-12, ~55 kDa) and the cleaved (active) form.[13] A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-12 band to the loading control.

Visualizations

ER_Stress_Induced_Apoptosis_Pathway ER Stress-Induced Apoptosis and Caspase-12 Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress Pro-caspase-12 Pro-caspase-12 ER Stress->Pro-caspase-12 Activates Cleaved Caspase-12 Cleaved Caspase-12 Pro-caspase-12->Cleaved Caspase-12 Cleavage Pro-caspase-9 Pro-caspase-9 Cleaved Caspase-12->Pro-caspase-9 Activates This compound This compound This compound->Pro-caspase-12 Inhibits Cleaved Caspase-9 Cleaved Caspase-9 Pro-caspase-9->Cleaved Caspase-9 Pro-caspase-3 Pro-caspase-3 Cleaved Caspase-9->Pro-caspase-3 Activates Cleaved Caspase-3 Cleaved Caspase-3 Pro-caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis Executes Western_Blot_Workflow Experimental Workflow for Caspase-12 Inhibition Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound & ER Stress Inducer Protein Extraction Protein Extraction Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

References

Z-Atad-fmk: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Z-Atad-fmk, a specific and irreversible inhibitor of caspase-12. These guidelines are intended to assist researchers in utilizing this compound for studies of endoplasmic reticulum (ER) stress-mediated apoptosis and related signaling pathways.

Product Information and purchasing

This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a cell-permeable and irreversible inhibitor of caspase-12. It is a valuable tool for investigating the role of ER stress in various physiological and pathological processes.

Reputable Suppliers

A number of reputable suppliers offer high-purity this compound for research purposes. When purchasing, it is crucial to obtain a certificate of analysis to ensure the quality and purity of the compound.

SupplierCatalog NumberPurityAvailable Sizes
MedchemExpress HY-P10326>98% (NMR)50 mg, 100 mg, 250 mg
R&D Systems FMK013>95%1 mg
Abcam ab141383>95%1 mg, 5 mg
Creative Enzymes CEI-0427>98% (NMR)Custom
CPC Scientific CASP-086A/BNot Specified0.5 mg, 1 mg
Advanced ChemTech FMK042Not SpecifiedInquire for details
Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of this compound.

ParameterRecommendation
Storage Temperature Store lyophilized powder at -20°C to -70°C.[1]
Reconstitution Reconstitute in high-purity DMSO to a stock concentration of 1-20 mM.[2]
Stock Solution Storage Store reconstituted DMSO stock solutions in single-use aliquots at -20°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Cell Culture Use The final concentration of DMSO in cell culture media should not exceed 1% to avoid toxicity.[2]

Mechanism of Action and Signaling Pathway

This compound specifically targets and irreversibly inhibits caspase-12, a key initiator caspase in the ER stress-induced apoptosis pathway.[3] Under conditions of prolonged ER stress, pro-caspase-12 is cleaved and activated. Activated caspase-12 can then initiate a downstream caspase cascade, leading to apoptosis. This compound also has an inhibitory effect on caspase-9.[3]

ER Stress-Mediated Apoptosis Pathway

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., unfolded proteins) Pro_Casp12 Pro-Caspase-12 ER_Stress->Pro_Casp12 Casp12 Activated Caspase-12 Pro_Casp12->Casp12 Activation Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 Activation Z_Atad_fmk This compound Z_Atad_fmk->Casp12 Inhibition Casp9 Activated Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Activation Casp3 Activated Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ER stress-induced apoptosis pathway and the inhibitory action of this compound.

Application Notes and Experimental Protocols

This compound is a versatile tool for studying ER stress-induced apoptosis in a variety of in vitro and in vivo models.

In Vitro Inhibition of Apoptosis

This protocol provides a general guideline for using this compound to inhibit ER stress-induced apoptosis in cultured cells. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

  • This compound

  • High-purity DMSO

  • Cell culture medium appropriate for your cell line

  • Inducer of ER stress (e.g., tunicamycin, thapsigargin, or brefeldin A)

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Reconstitution of this compound: Prepare a 10-20 mM stock solution of this compound in high-purity DMSO.[2] For example, to make a 20 mM stock solution from 1 mg of this compound (MW: 540.54 g/mol ), dissolve it in 92.5 µL of DMSO.[2]

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Pre-treatment with this compound: Pre-incubate the cells with the desired final concentration of this compound for 1-2 hours before inducing ER stress.[4] A typical starting concentration range is 10-100 µM.[2] Dilute the this compound stock solution in cell culture medium to achieve the final concentration. Remember to include a vehicle control (DMSO alone) at the same final concentration as the this compound treated samples.

  • Induction of ER Stress: Add the ER stress-inducing agent to the cell culture medium at a pre-determined effective concentration.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis in the control group (typically 12-48 hours).

  • Apoptosis Assay: Harvest the cells and assess apoptosis using a method of your choice, such as Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.

Western Blot Analysis of Caspase Activation

This protocol describes how to use Western blotting to confirm the inhibitory effect of this compound on caspase-12 activation.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro-caspase-12, cleaved caspase-12, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against caspase-12 (and the loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cleaved caspase-12 band in the this compound treated samples would indicate successful inhibition.

In Vivo Studies

This compound has been reported to be active in vivo.[5] However, specific protocols for in vivo administration are highly dependent on the animal model and the research question. It is recommended to consult relevant literature for established protocols. Generally, administration can be via intraperitoneal (i.p.) injection or other appropriate routes. Dosage and treatment schedules must be carefully optimized for each study.

Quantitative Data

The effective concentration of this compound can vary depending on the cell type, the inducer of apoptosis, and the duration of treatment.

ParameterValueCell Line/ModelReference
Typical In Vitro Working Concentration 10 - 100 µMVarious[2]
Inhibitory Concentration (Caspase-9) IC50 available[3]
Pre-treatment Time (in vitro) 1 - 2 hoursMyoblasts[4]

Logical Workflow for Experimental Design

The following diagram illustrates a logical workflow for designing an experiment to investigate the role of caspase-12 in a specific cellular process using this compound.

Experimental_Workflow Start Define Research Question (e.g., Is caspase-12 involved in drug-induced apoptosis?) Cell_Line Select Appropriate Cell Line Start->Cell_Line Dose_Response Determine Optimal Dose of Apoptosis Inducer Cell_Line->Dose_Response Z_Atad_fmk_Dose Determine Optimal Concentration of this compound Dose_Response->Z_Atad_fmk_Dose Experiment Perform Experiment with Controls (Vehicle, Inducer alone, this compound alone, Inducer + this compound) Z_Atad_fmk_Dose->Experiment Apoptosis_Assay Assess Apoptosis (e.g., Annexin V/PI) Experiment->Apoptosis_Assay Western_Blot Confirm Caspase-12 Inhibition (Western Blot for cleaved caspase-12) Experiment->Western_Blot Data_Analysis Analyze and Interpret Data Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A logical workflow for designing experiments using this compound.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate role of caspase-12 and ER stress in cellular function and disease.

References

Application Notes and Protocols: Co-treatment Strategies Involving Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and detailed protocols for researchers investigating the synergistic effects of caspase inhibitors, such as the specific caspase-12 inhibitor Z-Atad-fmk and the broad-spectrum caspase inhibitor Z-VAD-fmk, in combination with other therapeutic compounds. The following sections detail the principles of co-treatment, experimental design considerations, and step-by-step protocols for key assays.

Introduction

Caspase inhibitors are invaluable tools for elucidating the mechanisms of apoptosis and inflammation. This compound is a specific inhibitor of caspase-12, which is primarily associated with endoplasmic reticulum (ER) stress-induced apoptosis. In contrast, Z-VAD-fmk is a pan-caspase inhibitor that irreversibly binds to the catalytic site of multiple caspases, thereby blocking apoptosis mediated by both intrinsic and extrinsic pathways.[1][2] Co-treatment of cells with a caspase inhibitor and another compound can reveal synergistic or antagonistic interactions, providing insights into cellular signaling pathways and potential therapeutic strategies. For instance, combining caspase inhibitors with chemotherapeutic agents can help determine the role of apoptosis in the drug's efficacy.

Data Presentation: Efficacy of Caspase Inhibitors in Co-treatment

The following table summarizes the effects of caspase inhibitors when used in combination with other agents, as described in various studies. This data is intended to serve as a reference for designing co-treatment experiments.

Caspase InhibitorCo-treatment AgentCell LineEffect of Co-treatmentReference
Z-VAD-fmkDoxorubicinJurkatPrevention of all morphological and biochemical features of apoptosis and cell death.[3]
Z-VAD-fmkConditioned medium from human chorion and placental amniotic membrane derived hMSCs (CH-CM)Cholangiocarcinoma (CCA)Reduced expression of cleaved caspase-3 and cleaved PARP, leading to decreased apoptosis.[4]
Z-VAD-fmkHeat-killed Group B StreptococcusPregnant MiceDelayed, but did not prevent, preterm delivery, suggesting the involvement of caspase-independent pathways.[1]
Z-VDVAD-fmk (Caspase-2 inhibitor)7-ketocholesterolU937Altered lipid profile, suggesting a relationship between caspase activity and polar lipid accumulation.[5]
Z-IETD-fmk (Caspase-8 inhibitor)MitogensHuman T cellsInhibition of T cell proliferation, independent of caspase inhibition, by blocking NF-κB.[6]

Experimental Protocols

Protocol 1: Preparation and Cellular Application of Caspase Inhibitors

This protocol outlines the steps for preparing and applying this compound and other FMK-derivatized caspase inhibitors to cell cultures.

Materials:

  • This compound (or other FMK-derivatized caspase inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO), ACS grade

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Fetal bovine serum (FBS) or Bovine serum albumin (BSA)

Procedure:

  • Reconstitution: Reconstitute the lyophilized caspase inhibitor in high-purity DMSO to create a stock solution, typically at a concentration of 20 mM. Ensure the reagent is fully dissolved before use.

  • Storage: Store the reconstituted stock solution at -20°C.

  • Working Solution Preparation: Immediately before use, dilute the stock solution to a working concentration (e.g., 1 mM or 2 mM) in a protein-containing buffer such as PBS with 1% BSA or cell culture medium supplemented with 5-10% FBS.

  • Cell Treatment: Add the diluted caspase inhibitor to the cell culture at the desired final concentration. The effective concentration can range from 50 nM to 100 µM, depending on the cell type, the apoptotic stimulus, and the duration of the culture. It is crucial to establish the optimal concentration for each specific experimental setup.

  • Solvent Control: Include a solvent control (DMSO at the same final concentration as in the treated samples) to monitor for any potential cytotoxic effects of the solvent.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol describes a common method to quantify apoptosis in cells co-treated with a caspase inhibitor and a compound of interest using flow cytometry.

Materials:

  • Cells treated with the co-treatment regimen

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after the co-treatment period and wash them with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Protocol 3: Western Blot Analysis of Caspase Activation

This protocol details the detection of caspase activation and the cleavage of their substrates by Western blotting, a key method to assess the efficacy of caspase inhibitors in a co-treatment study.

Materials:

  • Cell lysates from treated and control cells

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF or nitrocellulose membranes

  • Primary antibodies against cleaved caspases (e.g., cleaved caspase-3) and PARP

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

cluster_0 Co-treatment Experimental Workflow A Cell Culture B Co-treatment (this compound + Compound X) A->B C Incubation B->C D Cell Harvesting C->D E Apoptosis Assay (Annexin V/PI) D->E F Western Blot (Caspase Activation) D->F G Data Analysis E->G F->G

Caption: A typical workflow for a co-treatment study.

cluster_1 ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress Casp12 Pro-caspase-12 ER_Stress->Casp12 Active_Casp12 Caspase-12 Casp12->Active_Casp12 Casp9 Pro-caspase-9 Active_Casp12->Casp9 Z_Atad_fmk This compound Z_Atad_fmk->Active_Casp12 Active_Casp9 Caspase-9 Casp9->Active_Casp9 Casp3 Pro-caspase-3 Active_Casp9->Casp3 Active_Casp3 Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Caption: Inhibition of ER stress-induced apoptosis by this compound.

cluster_2 General Apoptosis Pathway Inhibition Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Z_VAD_fmk Z-VAD-fmk Z_VAD_fmk->Initiator_Caspases Z_VAD_fmk->Executioner_Caspases Cellular_Substrates Cellular Substrates (e.g., PARP) Executioner_Caspases->Cellular_Substrates Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Broad inhibition of apoptosis by the pan-caspase inhibitor Z-VAD-fmk.

References

Application Notes: Z-ATAD-FMK for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-ATAD-FMK is a cell-permeable, irreversible inhibitor of Caspase-12.[1] Caspases, a family of cysteine proteases, are central to the apoptotic signaling cascade. Specifically, Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress. This compound, by targeting Caspase-12, serves as a critical tool for researchers studying neurodegenerative diseases and ischemic events where ER stress is a significant contributor to neuronal cell death. The inhibitor contains an N-terminus benzyloxycarbonyl (Z) group for enhanced cell permeability and a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of the caspase, ensuring effective and sustained inhibition.[2] Studies have also indicated that this compound can reduce the activity of Caspase-9, an initiator caspase in the mitochondrial apoptotic pathway, suggesting a potential crosstalk between the ER stress and mitochondrial death pathways.[1] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate and inhibit ER stress-mediated apoptosis.

Mechanism of Action

In response to severe or prolonged ER stress, Caspase-12 is activated. This activation can then trigger a downstream caspase cascade, culminating in the activation of effector caspases like Caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates. This compound specifically inhibits the upstream Caspase-12, thereby blocking the initiation of this ER-stress-specific apoptotic pathway. This allows for the elucidation of the role of ER stress in various neuronal death models.

Data Presentation

Table 1: Properties of this compound
PropertyDescriptionReference
Full Name Carbobenzoxy-Alaninyl-Threonyl-Alaninyl-Aspartyl(O-methyl)-Fluoromethylketone[2]
Inhibitor Sequence Z-A-T-A-D(OMe)-FMK[2]
Target Primarily Caspase-12; also reported to reduce Caspase-9 activity.[1]
Nature of Inhibition Irreversible
Cell Permeability Yes
Solvent DMSO[2]
Table 2: Recommended Working Concentrations for Caspase Inhibitors in Primary Neuron Cultures
InhibitorTargetTypical Working ConcentrationNotesReference
This compound Caspase-1250 nM - 100 µMOptimal concentration should be determined empirically for each neuronal type and apoptotic stimulus.[2]
Z-VAD-FMK Pan-Caspase20 µM - 100 µMA broad-spectrum inhibitor useful as a positive control for general apoptosis inhibition.[3][4]
Z-FA-FMK Cathepsin B/LN/A (for caspases)Often used as a negative control for FMK-based caspase inhibitors.
Table 3: Representative Experimental Data - Effect of Pan-Caspase Inhibitor on Neuronal Death

This table provides an example of the neuroprotective effect of a caspase inhibitor in a model of oxygen-glucose deprivation (OGD), a common method to simulate ischemic injury in vitro.

Treatment GroupCondition% Cell Death (Mean ± SEM)Reference
Naïve NeuronsControl-[4]
Naïve NeuronsOGD70.6 ± 2%[4]
Z-VAD-FMK (100 µM) TreatedOGD54.3 ± 5%[4]

Signaling Pathways and Workflows

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Casp12 Pro-Caspase-12 ER_Stress->Casp12 activates aCasp12 Active Caspase-12 Casp12->aCasp12 Bax Bax aCasp12->Bax activates Casp3 Pro-Caspase-3 aCasp12->Casp3 activates CytoC Cytochrome c Bax->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome forms Apoptosome->Casp3 activates aCasp3 Active Caspase-3 Apoptosis Apoptosis (DNA fragmentation, etc.) aCasp3->Apoptosis executes Z_ATAD This compound Z_ATAD->aCasp12

Caption: ER stress-mediated apoptotic pathway and the inhibitory action of this compound.

G cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis P1 Coat Culture Plates (e.g., Poly-D-Lysine) P2 Isolate Primary Neurons (e.g., from E18 rat cortex/hippocampus) P1->P2 P3 Plate Neurons & Culture (Neurobasal/B27, 7-14 DIV) P2->P3 E1 Pre-treat with this compound (e.g., 1 hr incubation) P3->E1 Mature Culture E2 Induce Apoptosis (e.g., ER stress inducer) E1->E2 E3 Incubate (Determine optimal time course) E2->E3 A1 Assess Apoptosis E3->A1 Collect Samples A2 Immunofluorescence (Cleaved Caspase-3, TUNEL) A1->A2 A3 Western Blot (Caspase cleavage) A1->A3 A4 Quantify & Analyze Data A2->A4 A3->A4

References

Troubleshooting & Optimization

Determining the optimal incubation time for Z-Atad-fmk.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for Z-Atad-fmk in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific and irreversible inhibitor of caspase-12.[1] Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation.[2][3] this compound functions by binding to the active site of caspase-12, thereby blocking its proteolytic activity.[4] This inhibition can prevent endoplasmic reticulum stress-mediated apoptosis.[1] The fluoromethyl ketone (FMK) group on the peptide allows for its irreversible binding.[2][4]

Q2: How should I reconstitute and store this compound?

This compound is typically reconstituted in high-purity Dimethyl Sulfoxide (DMSO) to create a stock solution, often at a concentration of 20 mM.[4] The lyophilized powder is stable for up to a year when stored at -20°C to -70°C.[4] Once reconstituted in DMSO, the stock solution should be stored at ≤ -20°C and is stable for up to 6 months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][6]

Q3: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the overall experimental conditions.[4] A general starting range for many cell culture assays is between 50 nM and 100 µM.[4] It is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your particular experimental model.

Q4: What is a typical incubation time for this compound?

The ideal incubation time can vary significantly. A common strategy is to pre-incubate the cells with this compound for a period before inducing apoptosis or inflammation. For similar caspase inhibitors, a pre-incubation time of at least 1-2 hours is often recommended to allow the inhibitor to permeate the cells and bind to its target before activation.[7] However, in some experimental setups, longer incubation times of 24 to 48 hours may be necessary.[7][8] The optimal time should be determined empirically through a time-course experiment.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of apoptosis.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to identify the optimal concentration for your cell line and stimulus.
Inadequate Incubation Time Conduct a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 30 min, 1h, 2h, 4h) before adding the apoptotic stimulus.
Timing of Inhibitor Addition Ensure that this compound is added before the induction of apoptosis to allow for cell permeability and target engagement.[7]
DMSO Toxicity The final concentration of DMSO in the cell culture should be kept low, typically below 1.0%, as higher concentrations can be toxic to cells and mask the effect of the inhibitor.[4] Run a vehicle control (DMSO only) to assess any potential toxicity.
Inhibitor Degradation Ensure the reconstituted this compound has been stored properly and has not undergone multiple freeze-thaw cycles.[5][6]

Issue 2: I am observing cellular toxicity that is not related to the apoptotic stimulus.

Possible Cause Troubleshooting Step
High DMSO Concentration As mentioned above, ensure the final DMSO concentration is below 1.0%.[4] Prepare dilutions of your this compound stock solution in a protein-containing buffer or tissue culture media to minimize the final DMSO concentration.[4]
High Inhibitor Concentration While this compound is designed to have no added cytotoxic effects, very high concentrations may have off-target effects in some cell lines.[2] Determine the lowest effective concentration through a dose-response experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)

  • Cell Seeding: Plate your cells at a density appropriate for your endpoint assay (e.g., Western blot, flow cytometry, viability assay) and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is 1, 5, 10, 20, and 50 µM. Include a vehicle control (DMSO only).

  • Pre-incubation: Add the different concentrations of this compound (or vehicle) to the cells and incubate for a fixed pre-incubation time (e.g., 2 hours).

  • Induce Apoptosis: Add your apoptotic or inflammatory stimulus to the wells.

  • Endpoint Incubation: Culture the cells for the required duration for your stimulus to take effect (this will be specific to your model, e.g., 6h, 12h, 24h).

  • Assay: Perform your endpoint assay to measure the inhibition of the desired effect (e.g., measure caspase-12 activity, or apoptosis by Annexin V staining).

  • Analysis: Plot the percentage of inhibition against the this compound concentration. The optimal concentration will be the lowest concentration that provides the maximum inhibitory effect.

Protocol 2: Determining the Optimal Incubation Time for this compound (Time-Course)

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Select Concentration: Use the optimal concentration of this compound determined from the dose-response experiment.

  • Time-Course Pre-incubation: For the selected concentration, set up multiple wells. Add the inhibitor (or vehicle) to the cells at different time points prior to adding your stimulus (e.g., 4h, 2h, 1h, 30min before stimulus).

  • Induce Apoptosis: Add your apoptotic or inflammatory stimulus at the same time to all wells.

  • Endpoint Incubation: Culture the cells for the required duration for your stimulus to take effect.

  • Assay: Perform your endpoint assay.

  • Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal time will be the shortest duration that provides the maximum inhibitory effect.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration (µM)% Inhibition of Caspase-12 Activity% Cell Viability
0 (Vehicle Control)0%100%
125%98%
560%95%
1085%92%
2095%90%
5096%88%

Table 2: Example Time-Course Data for this compound (at 20 µM)

Pre-incubation Time% Inhibition of Caspase-12 Activity
30 minutes70%
1 hour88%
2 hours95%
4 hours96%

Visualizations

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol ER_Stress ER Stress Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 activates Caspase12 Active Caspase-12 Procaspase12->Caspase12 cleavage Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis Z_Atad_fmk This compound Z_Atad_fmk->Caspase12 inhibits

Caption: Signaling pathway of ER stress-induced apoptosis and the inhibitory action of this compound.

G cluster_workflow Workflow for Optimizing Incubation Time A 1. Seed Cells B 2. Prepare this compound Dilutions A->B C 3. Pre-incubate for Varying Times (e.g., 0.5h, 1h, 2h, 4h) B->C D 4. Add Apoptotic Stimulus C->D E 5. Incubate for Stimulus Duration D->E F 6. Perform Endpoint Assay (e.g., Caspase Activity, Apoptosis) E->F G 7. Analyze Data & Determine Optimal Incubation Time F->G

References

Z-Atad-fmk stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Z-Atad-fmk, a specific inhibitor of caspase-12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic, cell-permeable peptide inhibitor of caspase-12. Its primary application is in the study of apoptosis, specifically the endoplasmic reticulum (ER) stress-mediated pathway where caspase-12 plays a crucial role. It is used to investigate the involvement of caspase-12 in various cellular processes and disease models. The fluoromethyl ketone (FMK) moiety allows it to irreversibly bind to the active site of the caspase.

Q2: How should I store lyophilized this compound?

A2: Lyophilized this compound should be stored at -20°C to -70°C under desiccating conditions.[1] When stored properly, it is stable for up to 12 months.

Q3: How do I reconstitute this compound?

A3: this compound should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 20 mM.[2]

Q4: What are the recommended storage conditions for the reconstituted this compound stock solution?

A4: The DMSO stock solution is stable for up to 6 months when stored at -20°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q5: Is this compound stable in aqueous solutions or cell culture media?

A5: Peptide-based inhibitors like this compound are generally less stable in aqueous solutions compared to DMSO. It is recommended to prepare working dilutions in cell culture media or aqueous buffers immediately before use. Long-term storage of this compound in aqueous solutions is not advised due to the potential for degradation.

Q6: What is the mechanism of action of this compound?

A6: this compound is an irreversible inhibitor of caspase-12. The peptide sequence (Ala-Thr-Ala-Asp) is recognized by caspase-12, and the fluoromethyl ketone (FMK) group covalently modifies the cysteine residue in the active site of the enzyme, thereby irreversibly inactivating it.[3]

Data Presentation: Stability and Storage Conditions

ParameterConditionRecommendationStabilityCitation
Form Lyophilized PowderStore under desiccating conditions.Up to 12 months
Temperature: -20°C to -70°C[2][3]
Form Reconstituted in DMSO (Stock Solution)Aliquot into single-use volumes to avoid freeze-thaw cycles.Up to 6 months[2]
Temperature: ≤ -20°C[2]
Form Diluted in Aqueous Buffer/Cell Culture MediaPrepare fresh for each experiment.Not recommended for long-term storage.General recommendation

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete inhibition of apoptosis Suboptimal inhibitor concentration: The effective concentration can vary between cell types and the specific apoptotic stimulus.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental setup. A typical starting range is 10-100 µM.
Inhibitor added too late: For effective inhibition, this compound should be present before the activation of caspase-12.Add this compound to your cells 30-60 minutes before inducing apoptosis.
Caspase-12 independent apoptosis: The observed cell death may be mediated by other apoptotic pathways that do not involve caspase-12.Use other specific caspase inhibitors or alternative methods to confirm the apoptotic pathway.
Cell toxicity observed High DMSO concentration: DMSO can be toxic to cells at concentrations above 1%.[2]Ensure the final concentration of DMSO in your cell culture medium is below this threshold. Prepare a vehicle control with the same final DMSO concentration.
Off-target effects: At high concentrations, FMK-based inhibitors may have off-target effects on other proteases like cathepsins.[4][5][6]Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a negative control peptide, such as Z-FA-FMK, which does not inhibit caspases.[3]
Inconsistent results Inhibitor degradation: Improper storage or handling of this compound can lead to its degradation.Always use freshly thawed aliquots of the DMSO stock solution. Avoid repeated freeze-thaw cycles. Prepare working dilutions immediately before use.
Variability in cell culture: Differences in cell density, passage number, or cell health can affect the experimental outcome.Standardize your cell culture conditions and ensure cells are healthy and in the exponential growth phase.

Experimental Protocols

Protocol for Assessing this compound Activity using a Fluorometric Caspase-12 Assay

This protocol provides a method to determine the inhibitory activity of this compound on caspase-12 in cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., tunicamycin, thapsigargin (B1683126) for ER stress)

  • This compound

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)

  • Caspase-12 substrate (e.g., Ac-ATAD-AFC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Pre-incubate one set of cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO). c. Induce apoptosis by adding the ER stress-inducing agent to the pre-treated and a set of untreated cells. Incubate for the desired period. d. Maintain a non-treated control group.

  • Cell Lysate Preparation: a. Harvest the cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. c. Incubate on ice for 15-20 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).

  • Caspase-12 Activity Assay: a. Add 50 µL of cell lysate from each sample to the wells of a 96-well black microplate. b. Add 50 µL of 2X Reaction Buffer to each well. c. Add 5 µL of the Caspase-12 substrate (Ac-ATAD-AFC) to each well. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: a. Subtract the background fluorescence (wells with buffer and substrate only). b. Compare the fluorescence intensity of the this compound treated samples to the apoptosis-induced (positive control) and non-treated (negative control) samples to determine the percentage of inhibition.

Mandatory Visualization

ER_Stress_Apoptosis_Pathway ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Pro_Caspase12 Pro-Caspase-12 TRAF2 TRAF2 IRE1->TRAF2 Caspase12 Active Caspase-12 Pro_Caspase12->Caspase12 Activation Pro_Caspase9 Pro-Caspase-9 Caspase12->Pro_Caspase9 Z_Atad_fmk This compound Z_Atad_fmk->Caspase12 Inhibition Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Activation Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis TRAF2->Pro_Caspase12

Caption: ER Stress-Induced Apoptosis Pathway via Caspase-12.

Experimental_Workflow Start Start: Cell Culture Pre_incubation Pre-incubation with This compound (or vehicle) Start->Pre_incubation Apoptosis_Induction Induce Apoptosis (ER Stress Inducer) Pre_incubation->Apoptosis_Induction Incubation Incubation Apoptosis_Induction->Incubation Cell_Harvesting Cell Harvesting and Lysis Incubation->Cell_Harvesting Assay Caspase Activity Assay Cell_Harvesting->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Using this compound.

References

How to confirm Z-Atad-fmk activity in your cell line.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Atad-fmk. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully confirm the activity of this compound in your cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-12.[1] Its mechanism of action relies on the fluoromethyl ketone (FMK) group, which irreversibly binds to the catalytic site of caspase-12, thereby blocking its proteolytic activity. Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress.[2][3] By inhibiting caspase-12, this compound can prevent ER stress-mediated cell death.[4] Some studies suggest it may also reduce the activity of caspase-9.[4]

Q2: How do I determine the optimal concentration of this compound for my cell line?

The optimal concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[5] A general starting point is to perform a dose-response experiment. We recommend a concentration range of 10 µM to 100 µM.[5] It is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your cells.[5]

Q3: What is the difference between this compound and Z-VAD-fmk?

This compound is a specific inhibitor of caspase-12, with the recognition sequence ATAD.[6] In contrast, Z-VAD-fmk is a broad-spectrum or pan-caspase inhibitor, meaning it inhibits a wide range of caspases.[7] If your goal is to specifically investigate the role of caspase-12 in an apoptotic pathway, this compound is the more appropriate tool. Z-VAD-fmk is useful for determining if a cell death process is caspase-dependent in general.

Q4: How can I be sure that the observed effects are due to caspase-12 inhibition?

To confirm the specificity of this compound, consider the following controls:

  • Negative Control: Use a non-inhibitory peptide control, such as Z-FA-fmk, which is an inhibitor of cathepsins but not caspases.

  • Positive Control: Induce apoptosis using a known ER stress inducer (e.g., tunicamycin, thapsigargin, or brefeldin A) to ensure caspase-12 is activated in your system.[2]

  • Alternative Methods: Complement your findings using techniques like siRNA-mediated knockdown of caspase-12 to verify that the observed phenotype is indeed dependent on this specific caspase.

Experimental Protocols

Confirming the activity of this compound in your cell line involves demonstrating that it can effectively inhibit caspase-12 activity. This can be achieved through two primary methods: a direct measurement of caspase-12 enzymatic activity and an indirect assessment by observing the cleavage of pro-caspase-12.

Method 1: Fluorometric Caspase-12 Activity Assay

This assay quantitatively measures the proteolytic activity of caspase-12 using a specific substrate.

Principle: The assay utilizes the caspase-12 specific substrate, ATAD-AFC (7-amino-4-trifluoromethyl coumarin).[6][8] In its uncleaved form, the substrate emits blue light (λmax = 400 nm).[6][9] Upon cleavage by active caspase-12, free AFC is released, which emits a yellow-green fluorescence (λmax = 505 nm).[6][9] The increase in fluorescence is directly proportional to caspase-12 activity.

Detailed Protocol:

  • Cell Treatment:

    • Seed your cells at an appropriate density in a 96-well plate.

    • Induce apoptosis with a suitable ER stress inducer.

    • In parallel, treat cells with the ER stress inducer in the presence of varying concentrations of this compound (e.g., 10, 50, 100 µM).

    • Include an untreated control and a vehicle (DMSO) control.

    • Incubate for the desired period.

  • Cell Lysis:

    • Pellet 2-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[9]

    • Incubate on ice for 10 minutes.[9]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Assay Execution:

    • Determine the protein concentration of each lysate to ensure equal loading.

    • To each well of a black, flat-bottom 96-well plate, add 50-200 µg of protein lysate.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.[9]

    • Add 5 µL of 1 mM ATAD-AFC substrate (final concentration 50 µM).[9]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Data Acquisition and Analysis:

    • Read the plate in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9]

    • Calculate the fold-increase in caspase-12 activity by comparing the fluorescence of the induced samples to the uninduced control.[9]

    • Plot the caspase-12 activity against the concentration of this compound to demonstrate inhibition.

Method 2: Western Blot for Caspase-12 Cleavage

This method qualitatively or semi-quantitatively assesses the activation of caspase-12 by detecting its cleavage from the inactive pro-enzyme to the active form.

Principle: Caspase-12 is synthesized as an inactive zymogen (pro-caspase-12, ~55 kDa).[2] Upon activation, it is cleaved into smaller, active fragments (e.g., a ~42 kDa fragment).[2] this compound, by inhibiting caspase activity, will prevent this cleavage.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells as described in the fluorometric assay protocol.

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for caspase-12 overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved fragment.[2]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Analyze the band intensities. A decrease in the cleaved caspase-12 fragment in the this compound treated samples, relative to the induced-only sample, confirms its inhibitory activity. Normalize band intensities to a loading control like β-actin or GAPDH.

Data Presentation

Table 1: Effect of this compound on Caspase-12 Activity

Treatment GroupThis compound (µM)Caspase-12 Activity (RFU)% Inhibition
Uninduced Control0150 ± 15-
ER Stress Inducer01250 ± 800%
ER Stress Inducer10850 ± 5532%
ER Stress Inducer50350 ± 3072%
ER Stress Inducer100180 ± 2085.6%
RFU: Relative Fluorescence Units. Data are presented as mean ± SD.

Troubleshooting Guide

Problem Possible Cause Solution
No or low caspase-12 activity detected in positive control Insufficient induction of apoptosis.Optimize the concentration and incubation time of the ER stress inducer. Confirm apoptosis induction with an alternative method (e.g., Annexin V staining).
Low protein concentration in the lysate.Increase the number of cells used for lysate preparation or concentrate the lysate. Ensure protein concentration is within the recommended range for the assay (50-200 µg).
Inactive DTT in the reaction buffer.DTT is unstable. Prepare fresh DTT-containing buffers for each experiment.
High background fluorescence Autofluorescence of cell lysates or compounds.Run a "lysate only" and "buffer + substrate only" control to determine the source of background. Subtract the background fluorescence from your measurements.
Contaminated reagents.Use fresh, high-quality reagents.
This compound does not show inhibition Incorrect concentration of this compound.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and conditions.
Instability of the inhibitor.Prepare fresh stock solutions of this compound in DMSO and store them in single-use aliquots at -20°C to avoid freeze-thaw cycles.
Cell permeability issues.While this compound is cell-permeable, efficiency can vary. Increase the pre-incubation time with the inhibitor before adding the apoptotic stimulus.
Inconsistent results between experiments Variation in cell density or passage number.Maintain consistent cell culture practices. Use cells within a specific passage number range for all experiments.
Pipetting errors.Use calibrated pipettes and be meticulous with reagent handling. Prepare a master mix for the reaction buffer and substrate.

Visualizations

experimental_workflow Experimental Workflow for Confirming this compound Activity cluster_prep Cell Preparation and Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Seed and Culture Cells treatment Induce ER Stress +/- this compound cell_culture->treatment controls Include Untreated, Vehicle, and Positive Controls treatment->controls lysis Cell Lysis controls->lysis protein_quant Protein Quantification lysis->protein_quant fluor_assay Fluorometric Assay (ATAD-AFC) protein_quant->fluor_assay wb_assay Western Blot (Caspase-12 Cleavage) protein_quant->wb_assay fluor_read Read Fluorescence (Ex:400/Em:505 nm) fluor_assay->fluor_read wb_detect Detect Cleaved Caspase-12 wb_assay->wb_detect data_analysis Calculate % Inhibition / Analyze Band Intensity fluor_read->data_analysis wb_detect->data_analysis conclusion Confirm this compound Activity data_analysis->conclusion

Caption: Workflow for confirming this compound activity in a cell line.

er_stress_pathway ER Stress-Induced Apoptosis Pathway and this compound Inhibition cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol er_stress ER Stress (e.g., Tunicamycin) pro_casp12 Pro-caspase-12 er_stress->pro_casp12 Activation casp12 Active Caspase-12 pro_casp12->casp12 pro_casp9 Pro-caspase-9 casp12->pro_casp9 Cleavage casp9 Active Caspase-9 pro_casp9->casp9 pro_casp3 Pro-caspase-3 casp9->pro_casp3 Cleavage casp3 Active Caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis zatad This compound zatad->casp12 Inhibition

Caption: this compound inhibits the ER stress-induced apoptotic pathway.

References

Z-Atad-fmk cytotoxicity and cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-Atad-fmk in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-12.[1][2][3] Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation.[4][5] this compound is designed to be cell-permeable, allowing it to be used in both in vitro cell culture and in vivo studies.[2][6] It functions by binding to the active site of caspase-12, thereby preventing its activation and downstream signaling.[6] Specifically, this compound has been shown to prevent endoplasmic reticulum (ER) stress-mediated apoptosis by inhibiting caspase-12 activity, which in turn reduces the activity of caspase-9.[1][2]

Q2: How should I reconstitute and store this compound?

Proper reconstitution and storage are critical for maintaining the stability and activity of this compound.

  • Reconstitution: this compound is typically supplied as a lyophilized powder and should be reconstituted in highly pure dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][6] For example, adding 92.6 µL of DMSO to 1 mg of the compound will yield a 20 mM stock solution.[6] It is important to ensure the powder is completely dissolved before use.[6]

  • Storage:

    • Lyophilized Powder: Store at -20°C under desiccating conditions. It can be stable for up to one year.[2][6]

    • Reconstituted Solution: Store the DMSO stock solution at -20°C. It is stable for up to 6 months.[6] Avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this compound?

The optimal working concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[6] A general range for in vitro cell culture experiments is between 50 nM and 100 µM.[6] It is crucial for the investigator to determine the most effective concentration for their specific assay through a dose-response experiment.[6] When preparing the final working solution, the DMSO concentration in the cell culture should be kept below 1.0% to avoid solvent-related cytotoxicity.[6]

Q4: What are the potential off-target effects of this compound?

While this compound is a specific inhibitor of caspase-12, like many chemical inhibitors, it may have off-target effects. Some peptide-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-fmk, have been shown to interact with other cysteine proteases like cathepsins and calpains.[7] Furthermore, Z-VAD-fmk has been reported to inhibit peptide: N-glycanase (NGLY1), which can induce autophagy.[8][9][10] While specific off-target effects for this compound are less documented, it is important to be aware of these possibilities. To control for off-target effects, it is recommended to use a negative control peptide, such as Z-FA-FMK, which inhibits cathepsins but not caspases.[5]

Q5: How do I choose the right cell viability/cytotoxicity assay to use with this compound?

The choice of assay depends on the specific question being addressed.

  • Metabolic Activity Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability and proliferation.[11][12] They are suitable for high-throughput screening. The MTT assay results in an insoluble formazan (B1609692) product that requires a solubilization step, while the XTT assay produces a soluble formazan, simplifying the protocol.[11][13]

  • Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based method provides more detailed information about the mode of cell death.[14][15] Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[14][16] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Caspase Activity Assays: These assays directly measure the activity of specific caspases using fluorogenic or colorimetric substrates.[17][18][19] They can confirm that this compound is indeed inhibiting its target pathway.

Q6: What controls should I include in my experiment?

Proper controls are essential for interpreting your results accurately.

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any solvent effects.[6]

  • Positive Control (Apoptosis Induction): Treat cells with a known apoptosis-inducing agent to ensure that the cell system is responsive and the apoptosis detection assay is working correctly.

  • Negative Control (Inhibitor): A negative control peptide, such as Z-FA-FMK, can help determine if the observed effects are specific to caspase inhibition.[5]

  • Untreated Control: Cells that are not treated with any compound serve as a baseline for cell viability.

Troubleshooting Guides

Problem: I'm not observing any inhibition of apoptosis with this compound.

  • Is the inhibitor active? Ensure that this compound has been stored and reconstituted correctly to prevent degradation. Avoid multiple freeze-thaw cycles.[6]

  • Is the concentration optimal? The effective concentration of this compound is cell-type and stimulus-dependent.[6] Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

  • Is the timing of treatment appropriate? Caspase inhibitors are typically added at the beginning of the cell culture process when apoptosis is induced.[6] The timing may need to be optimized for your system.

  • Is the apoptotic pathway caspase-12 dependent? The apoptotic stimulus you are using may induce cell death through a caspase-12 independent pathway. Confirm the involvement of caspase-12 in your model system.

Problem: I'm observing unexpected cytotoxicity in my control (this compound only) cells.

  • Is the DMSO concentration too high? The final concentration of DMSO in the cell culture medium should not exceed 1.0%, as higher concentrations can be toxic to cells.[6]

  • Does this compound have inherent cytotoxicity at the concentration used? While fluoromethyl ketone (FMK)-derivatized peptides are generally considered to have no added cytotoxic effects, high concentrations might be toxic to some cell lines.[5][6] Perform a dose-response curve with this compound alone to determine its cytotoxic profile in your cells.

  • Could there be off-target effects? As mentioned, some caspase inhibitors can have off-target effects.[7][8] Consider using a negative control peptide to investigate this possibility.

Problem: My results from different viability assays (e.g., MTT vs. Annexin V) are conflicting.

  • Are the assays measuring the same endpoint? MTT and XTT assays measure metabolic activity, which is an indirect measure of cell viability.[11] Annexin V/PI staining directly measures markers of apoptosis and cell membrane integrity.[14] A decrease in metabolic activity (MTT/XTT) may not always correlate directly with an increase in apoptosis (Annexin V). For example, a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).

  • What is the timing of the measurements? The kinetics of metabolic changes and the appearance of apoptotic markers can differ. Consider performing a time-course experiment to capture the dynamics of cell death.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference(s)
Full Name Z-Ala-Thr-Ala-Asp(OMe)-FMK[3][6]
Molecular Weight ~540.54 g/mol [2]
Purity >95%[2]
Form Lyophilized solid[2]
Solubility Soluble in DMSO to 20 mM[2][6]
Target Caspase-12[1][3]
Nature Synthetic, cell-permeable, irreversible inhibitor[2][6]

Table 2: Recommended Working Concentrations for this compound

ApplicationCell TypeRecommended Concentration RangeReference(s)
In vitro cell cultureVaries50 nM - 100 µM[6]
In vivo animal studiesVariesActive in vivo (specific concentrations are model-dependent)[2]

Table 3: Comparison of Common Cell Viability and Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[11][12]Inexpensive, widely used.Requires a solubilization step for the formazan product; can be influenced by changes in cellular metabolism.[13]
XTT Enzymatic reduction of XTT to a soluble formazan product.[13]No solubilization step required, faster than MTT.[13]Can be influenced by changes in cellular metabolism.
Annexin V / PI Staining Annexin V binds to phosphatidylserine on the surface of apoptotic cells; PI stains necrotic or late apoptotic cells.[14][16]Distinguishes between viable, apoptotic, and necrotic cells; provides more detailed information on the mode of cell death.Requires a flow cytometer; more complex protocol than metabolic assays.
Caspase Activity Cleavage of a specific peptide substrate by active caspases, releasing a detectable colorimetric or fluorescent signal.[17][19]Directly measures the activity of the target enzymes; can be used to confirm the mechanism of action.Provides information on a specific point in the apoptotic pathway, not overall cell viability.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound and/or an apoptosis-inducing agent. Include appropriate controls (vehicle, untreated).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[12]

  • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[12]

  • Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]

Protocol 2: XTT Assay for Cell Viability

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activator/electron coupling reagent.[13]

  • Add 50 µL of the XTT working solution to each well.[13]

  • Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.

  • Gently shake the plate to evenly distribute the color.

  • Read the absorbance at 450 nm, with a reference wavelength of 690 nm.[13]

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

  • Seed and treat cells in appropriate culture vessels (e.g., 6-well plates).

  • Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[21]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[20] Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.[14]

Visualizations

G cluster_0 ER Stress-Induced Apoptosis Pathway ER_Stress Endoplasmic Reticulum (ER) Stress Caspase12 Pro-caspase-12 ER_Stress->Caspase12 activates Active_Caspase12 Active Caspase-12 Caspase12->Active_Caspase12 Caspase9 Pro-caspase-9 Active_Caspase12->Caspase9 activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes Z_Atad_fmk This compound Z_Atad_fmk->Active_Caspase12 inhibits

Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells in 96-well plate B 2. Treat Cells (this compound +/- Apoptotic Stimulus) A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Add Viability Reagent (e.g., MTT, XTT) C->D E 5. Incubate (2-4 hours) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Data Analysis F->G

Caption: General Experimental Workflow for a Cell Viability Assay.

G start Unexpected Cytotoxicity in this compound Control? q1 Is DMSO concentration > 1%? start->q1 a1_yes Yes: Reduce DMSO concentration q1->a1_yes Yes a1_no No q1->a1_no No q2 Did you perform a dose-response for this compound alone? a1_no->q2 a2_no No: Perform dose-response to find non-toxic concentration q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Did you include a negative control peptide (e.g., Z-FA-FMK)? a2_yes->q3 a3_no No: Use negative control to check for off-target effects q3->a3_no No a3_yes Yes: Cytotoxicity is likely an off-target effect q3->a3_yes Yes

Caption: Troubleshooting Guide for Unexpected Cytotoxicity.

References

Troubleshooting Z-Atad-fmk insolubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-12 inhibitor, Z-Atad-fmk.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a specific and irreversible inhibitor of caspase-12, an enzyme primarily localized to the endoplasmic reticulum (ER).[1] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptides that act as effective irreversible caspase inhibitors with no cytotoxic effects.[2] Its main application is in the study of apoptosis (programmed cell death) mediated by ER stress.[3]

Q2: What is the best solvent for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 20 mM.[1] For cell culture experiments, it is crucial to use highly pure (ACS grade) DMSO.[4]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic peptide-based inhibitors. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to "crash out" or precipitate. Here are some solutions:

  • Perform a serial dilution: Instead of adding the concentrated DMSO stock directly to your medium, first, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) culture medium containing serum or a protein like BSA.[4]

  • Slow, drop-wise addition: Add the DMSO stock solution slowly and drop-wise to the gently vortexing or swirling culture medium. This helps to ensure rapid and even distribution, preventing localized high concentrations.

  • Lower the final concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment. The effective concentration can range from 50 nM to 100 µM, depending on the cell type and experimental conditions.[4]

  • Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 1%, as higher concentrations can be toxic to cells.[4]

Q4: My this compound solution appears cloudy or has visible particles after storage. Is it still usable?

Cloudiness or visible particulates indicate that the compound may have precipitated out of solution or degraded. It is not recommended to use a solution with visible precipitates. To avoid this, follow these storage guidelines:

  • Stock Solutions: After reconstituting in DMSO, store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] A reconstituted DMSO stock is generally stable for up to 6 months at ≤ -20°C.[4]

  • Working Solutions: Aqueous working solutions should be prepared fresh on the day of use. Do not store aqueous solutions for more than a day.

Q5: What is the recommended working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment. However, a general starting range is between 50 nM and 100 µM.[4] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.[4]

Data Presentation

Solubility of this compound and a Structurally Similar Pan-Caspase Inhibitor
CompoundSolventSolubility
This compound DMSOUp to 20 mM[1]
Z-VAD-fmk DMSO≥23.37 mg/mL[5]
Ethanol (B145695)2 mg/mL[6]
WaterInsoluble[5][6]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

Materials:

  • Lyophilized this compound powder

  • High-purity (ACS grade) Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium (containing serum, e.g., 5-10% FBS) or PBS with 1% BSA[4]

1. Preparation of a 20 mM Stock Solution in DMSO:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • To prepare a 20 mM stock solution from 1 mg of this compound (Molecular Weight: 540.54 g/mol ), add 92.5 µL of high-purity DMSO to the vial.[4]

  • Vortex gently until the powder is completely dissolved. A pellet may not be visible.[4]

  • Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.

2. Preparation of a Working Solution for Cell Culture:

  • Thaw a single-use aliquot of the 20 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): First, dilute the 20 mM stock solution to a lower concentration (e.g., 2 mM or 1 mM) in pre-warmed complete cell culture medium or a protein-containing buffer like PBS with 1% BSA.[4]

  • Final Dilution: Add the intermediate dilution (or the stock solution drop-wise) to the final volume of pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 10 µM, 50 µM, or 100 µM).

  • Gently mix the final solution by swirling the flask or plate.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

  • Add the final working solution to your cell cultures at the beginning of the experimental treatment.[4]

Mandatory Visualizations

Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., unfolded proteins) IRE1 IRE1 ER_Stress->IRE1 activates TRAF2 TRAF2 IRE1->TRAF2 recruits Pro_Casp12 Pro-caspase-12 TRAF2->Pro_Casp12 promotes clustering and cleavage Casp12 Active Caspase-12 Pro_Casp12->Casp12 activation Pro_Casp9 Pro-caspase-9 Casp12->Pro_Casp9 cleaves and activates Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 cleaves and activates Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Z_Atad_fmk This compound Z_Atad_fmk->Casp12 inhibits

Caption: Caspase-12 signaling pathway initiated by ER stress and inhibited by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute this compound in DMSO (20 mM Stock) B Prepare Intermediate Dilution in Pre-warmed Medium A->B C Prepare Final Working Solution B->C F Treat Cells with This compound C->F D Seed Cells and Culture E Induce Apoptosis (e.g., with Thapsigargin) D->E G Incubate for Desired Time F->G H Harvest Cells or Lysates G->H I Perform Apoptosis Assay (e.g., Western Blot for cleaved caspases, TUNEL, etc.) H->I J Analyze Data I->J

Caption: General experimental workflow for using this compound to inhibit apoptosis.

Troubleshooting Workflow

G start Start: Insolubility Issue q1 Precipitation upon addition to medium? start->q1 a1_yes 1. Pre-warm medium to 37°C. 2. Add stock solution drop-wise while gently vortexing. 3. Perform intermediate dilution. q1->a1_yes Yes q3 Precipitation after incubation/storage? q1->q3 No q2 Still Precipitates? a1_yes->q2 a2_yes Lower the final working concentration of this compound. q2->a2_yes Yes end_success Resolved: Clear Solution q2->end_success No a2_yes->end_success end_fail Unresolved: Consider alternative inhibitor or formulation a2_yes->end_fail a3_yes 1. Prepare fresh working solutions daily. 2. Aliquot DMSO stock to avoid freeze-thaw cycles. q3->a3_yes Yes q3->end_success No a3_yes->end_success

Caption: Troubleshooting workflow for this compound insolubility and precipitation issues.

References

Technical Support Center: Z-Atad-fmk and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Z-Atad-fmk, a specific caspase-12 inhibitor. Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a cell-permeable, irreversible inhibitor of caspase-12.[1][2] Its primary function is to block the activity of caspase-12, a key enzyme involved in endoplasmic reticulum (ER) stress-induced apoptosis.[2] By inhibiting caspase-12, this compound can prevent downstream apoptotic events.[2]

Q2: Why is a negative control necessary when using this compound?

A negative control is essential to ensure that the observed effects are specifically due to the inhibition of caspase-12 by this compound and not due to off-target effects of the compound or the experimental conditions. The fluoromethyl ketone (FMK) moiety present in this compound can potentially interact with other cellular components. A proper negative control helps to differentiate between specific caspase-12 inhibition and non-specific effects.

Q3: What is the recommended negative control for this compound?

The recommended negative control for peptide-based caspase inhibitors with a C-terminal FMK group, such as this compound, is Z-FA-FMK.[3][4][5] Z-FA-FMK is an inhibitor of cathepsins B and L but does not inhibit caspases.[3][4][5] It serves as a control for any effects related to the peptide-FMK structure that are independent of caspase inhibition.

Q4: At what concentration should I use this compound and Z-FA-FMK?

The optimal concentration of this compound can vary depending on the cell type, the method of inducing apoptosis, and the duration of the experiment.[6] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay, typically in the range of 10-100 µM.[6] The negative control, Z-FA-FMK, should be used at the same concentration as this compound.

Q5: What are the potential off-target effects of this compound?

While this compound is designed to be a specific inhibitor of caspase-12, the FMK group can potentially react with other cysteine proteases. Broad-spectrum caspase inhibitors containing the FMK moiety, such as Z-VAD-fmk, have been reported to have off-target effects on cathepsins and calpains.[7] Although specific off-target studies for this compound are limited, using the Z-FA-FMK negative control is crucial to account for such potential non-specific interactions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of apoptosis observed with this compound. 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-12 in your experimental system. 2. Incorrect timing of inhibitor addition: The inhibitor might have been added too late to prevent the apoptotic cascade. 3. Caspase-12 is not involved in the induced apoptosis pathway: The apoptotic stimulus you are using may not activate the ER stress pathway and caspase-12.1. Perform a dose-response curve to determine the optimal concentration of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM). 2. Add this compound to your cells prior to or concurrently with the apoptotic stimulus. 3. Confirm the activation of the ER stress pathway and caspase-12 in your model system using positive controls or by assessing markers of ER stress (e.g., CHOP expression).
Similar levels of apoptosis inhibition observed with this compound and the negative control Z-FA-FMK. 1. Off-target effects: Both compounds may be causing non-specific effects that lead to a reduction in cell death, independent of caspase-12 inhibition. 2. High inhibitor concentration: Very high concentrations of either compound may induce cellular stress or have toxic effects.1. Lower the concentration of both inhibitors and repeat the experiment. 2. Verify that Z-FA-FMK does not inhibit caspase-12 in an in vitro activity assay. 3. Consider using an alternative negative control or a different class of caspase inhibitor.
High background cell death in the vehicle control (DMSO). DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration does not exceed 0.2% (v/v) in your culture medium.[3][5] If higher inhibitor concentrations are required, prepare a higher stock concentration of the inhibitor to minimize the final DMSO volume. Always include a vehicle-only control in your experiments.
Difficulty dissolving this compound or Z-FA-FMK. Improper solvent or storage: The compounds may not be fully dissolved or may have degraded due to improper storage.Reconstitute lyophilized this compound and Z-FA-FMK in high-purity DMSO to a stock concentration of 10-20 mM.[1][6] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Illustrative Example of Caspase-12 Activity Inhibition

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present quantitative results. Actual results may vary depending on the experimental conditions.

Treatment GroupCaspase-12 Activity (Relative Fluorescence Units)% Inhibition of Caspase-12 Activity
Untreated Control150 ± 120%
Apoptotic Stimulus850 ± 45-
Apoptotic Stimulus + Vehicle (DMSO)845 ± 500.6%
Apoptotic Stimulus + this compound (50 µM)250 ± 2085.6%
Apoptotic Stimulus + Z-FA-FMK (50 µM)830 ± 481.8%

Experimental Protocols

Key Experiment: Caspase-12 Activity Assay in Cultured Cells

This protocol outlines a method to measure the specific inhibition of caspase-12 activity by this compound using a fluorogenic substrate, with Z-FA-FMK as a negative control.

Materials:

  • Cells of interest cultured in appropriate media

  • Apoptotic stimulus (e.g., Tunicamycin, Thapsigargin to induce ER stress)

  • This compound (caspase-12 inhibitor)

  • Z-FA-FMK (negative control)

  • DMSO (vehicle)

  • Caspase-12 specific fluorogenic substrate (e.g., Ac-ATAD-AFC)

  • Cell lysis buffer

  • 96-well black microplate

  • Fluorometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound and Z-FA-FMK in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.2%.

    • Aspirate the old medium from the cells and add the medium containing the inhibitors or vehicle control.

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis:

    • Add the apoptotic stimulus to the appropriate wells.

    • Incubate for the desired period to induce caspase-12 activation (this should be optimized for your cell line and stimulus).

  • Cell Lysis:

    • After incubation, centrifuge the plate (if using suspension cells) and carefully remove the supernatant. For adherent cells, aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Caspase-12 Activity Measurement:

    • Prepare a reaction mixture containing the caspase assay buffer and the caspase-12 fluorogenic substrate.

    • Add the cell lysate from each well to a new well in a black 96-well microplate.

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with lysis buffer and substrate but no cell lysate).

    • Express the data as relative fluorescence units (RFU).

    • Calculate the percentage of inhibition for this compound and Z-FA-FMK compared to the vehicle control.

Visualizations

Signaling Pathway

ER_Stress_Apoptosis ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress (e.g., Tunicamycin) Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 activates Caspase12 Active Caspase-12 Procaspase12->Caspase12 cleavage Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis Z_Atad_fmk This compound Z_Atad_fmk->Caspase12

Caption: ER stress-induced apoptosis pathway mediated by caspase-12.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Inhibitors Add Inhibitors: - this compound - Z-FA-FMK (Negative Control) - Vehicle (DMSO) Seed_Cells->Add_Inhibitors Add_Stimulus Add Apoptotic Stimulus (e.g., Tunicamycin) Add_Inhibitors->Add_Stimulus Incubate Incubate Add_Stimulus->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Activity Measure Caspase-12 Activity (Fluorometric Assay) Lyse_Cells->Measure_Activity Analyze_Data Analyze Data and Compare Inhibition Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound's effect on caspase-12 activity.

Logical Relationship of Controls

Control_Logic Logical Relationship of Experimental Controls Experiment Experiment: Inhibition of Apoptosis Z_Atad_fmk This compound (Test Compound) Experiment->Z_Atad_fmk Z_FA_FMK Z-FA-FMK (Negative Control) Experiment->Z_FA_FMK Vehicle Vehicle Control (DMSO) Experiment->Vehicle Positive_Control Apoptotic Stimulus Only (Positive Control) Experiment->Positive_Control Untreated Untreated Cells (Baseline) Experiment->Untreated Z_Atad_fmk->Z_FA_FMK Compare for specificity Z_Atad_fmk->Vehicle Compare for inhibitor effect Positive_Control->Untreated Confirm stimulus effect

Caption: The logical relationship between different controls in a this compound experiment.

References

Validation & Comparative

Z-ATAD-FMK vs. siRNA Knockdown of Caspase-12: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of caspase-12 in cellular processes, particularly endoplasmic reticulum (ER) stress-induced apoptosis, the choice between a chemical inhibitor like Z-ATAD-FMK and a genetic tool such as siRNA-mediated knockdown is a critical experimental design decision. Both methodologies aim to abrogate caspase-12 function, yet they operate through distinct mechanisms, each with inherent advantages and limitations. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific research needs.

Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of caspase-12.[1][2] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptides, which are designed to mimic the substrate of the target caspase. The inhibitor binds to the active site of caspase-12, thereby preventing its catalytic activity and subsequent downstream signaling events.[3]

siRNA (small interfering RNA) knockdown of caspase-12, on the other hand, is a gene silencing technique that acts at the post-transcriptional level. Exogenously introduced siRNA molecules with a sequence complementary to the caspase-12 mRNA transcript are incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the caspase-12 mRNA, leading to its degradation and preventing the translation of the caspase-12 protein.

Comparative Data Presentation

ParameterThis compoundsiRNA Knockdown of Caspase-12Supporting Experimental Data Source (Representative)
Target Caspase-12 active siteCaspase-12 mRNAN/A
Mechanism Irreversible enzymatic inhibitionmRNA degradationN/A
Typical Efficacy >90% inhibition of apoptosis70-90% reduction in protein expressionApoptosis assays (TUNEL, Annexin V); Western Blot for cleaved caspase-3[4][5][6] / Western Blot for caspase-12 protein levels
Time to Effect Rapid (minutes to hours)Slower (24-72 hours)N/A
Duration of Effect Transient, dependent on compound stability and cell turnoverCan be transient or stable depending on the delivery method (transient transfection vs. stable expression)N/A
Specificity Can have off-target effects on other caspases or proteasesCan have off-target effects due to seed sequence homologyStudies on pan-caspase inhibitors have shown cross-reactivity.
Toxicity Potential for cytotoxicity at high concentrations or due to the DMSO solventCan induce an interferon response or have off-target effects on unintended genesCell viability assays are recommended for both methods.

Experimental Protocols

Inhibition of Caspase-12 using this compound

This protocol is a general guideline for using this compound in cultured cells to inhibit ER stress-induced apoptosis.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture medium appropriate for the cell line

  • Inducer of ER stress (e.g., tunicamycin, thapsigargin)

  • Cultured cells

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO to a concentration of 10-20 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the exponential growth phase at the time of treatment.

  • Pre-treatment with this compound: Prior to inducing ER stress, pre-treat the cells with the desired final concentration of this compound (typically in the range of 10-100 µM). Dilute the this compound stock solution directly into the cell culture medium. Include a vehicle control (DMSO alone) at the same final concentration as in the inhibitor-treated wells. Incubate for 1-2 hours.

  • Induction of ER Stress: Add the ER stress-inducing agent to the cell culture medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis (typically 12-48 hours).

  • Endpoint Analysis: Harvest the cells and analyze for markers of apoptosis. This can be done by various methods, including:

    • Western Blot: Analyze cell lysates for the cleavage of downstream caspases (e.g., caspase-3) or PARP.

    • Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

    • TUNEL Assay: Detect DNA fragmentation in situ.

siRNA-Mediated Knockdown of Caspase-12

This protocol provides a general procedure for the transient knockdown of caspase-12 in cultured cells using siRNA.

Materials:

  • siRNA targeting caspase-12 (pre-designed and validated recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium (or similar)

  • Cell culture medium with and without serum/antibiotics

  • Cultured cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well of a 6-well plate, dilute 10-30 pmol of caspase-12 siRNA or control siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.

  • Endpoint Analysis:

    • Verification of Knockdown: Harvest a portion of the cells to verify the knockdown efficiency of caspase-12 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

    • Functional Assay: Subject the remaining cells to the experimental conditions (e.g., induction of ER stress) and analyze for the desired phenotype (e.g., apoptosis) as described in the this compound protocol.

Mandatory Visualizations

G Caspase-12 Signaling Pathway in ER Stress-Induced Apoptosis ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 Activation Caspase12 Active Caspase-12 Procaspase12->Caspase12 Cleavage Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 Cleavage Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-12 activation cascade during ER stress.

G Experimental Workflow: this compound Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Pretreat Pre-treat with this compound or Vehicle Reconstitute->Pretreat Seed_Cells Seed Cells Seed_Cells->Pretreat Induce_Stress Induce ER Stress Pretreat->Induce_Stress Incubate Incubate (12-48h) Induce_Stress->Incubate Harvest Harvest Cells Incubate->Harvest WB Western Blot (Cleaved Caspase-3, PARP) Harvest->WB FACS Flow Cytometry (Annexin V/PI) Harvest->FACS TUNEL TUNEL Assay Harvest->TUNEL

Workflow for caspase-12 inhibition with this compound.

G Experimental Workflow: siRNA Knockdown of Caspase-12 cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation & Experiment Seed_Cells Seed Cells Transfect Transfect Cells Seed_Cells->Transfect Prepare_Complexes Prepare siRNA-Lipid Complexes Prepare_Complexes->Transfect Incubate_KD Incubate for Knockdown (24-72h) Transfect->Incubate_KD Validate_KD Validate Knockdown (qRT-PCR, Western Blot) Incubate_KD->Validate_KD Induce_Stress Induce ER Stress Incubate_KD->Induce_Stress Analyze_Phenotype Analyze Phenotype (e.g., Apoptosis) Induce_Stress->Analyze_Phenotype

Workflow for siRNA-mediated knockdown of caspase-12.

Conclusion

The choice between this compound and siRNA knockdown for inhibiting caspase-12 function depends on the specific experimental goals. This compound offers a rapid and potent method for acute inhibition of caspase-12 activity, making it suitable for studies on the immediate effects of caspase-12 inhibition. However, the potential for off-target effects necessitates careful validation and the use of appropriate controls.

siRNA-mediated knockdown provides a more specific approach to reducing caspase-12 protein levels, which is advantageous for long-term studies and for confirming that the observed phenotype is a direct result of the loss of the caspase-12 protein. The slower onset of action and the need for transfection optimization are key considerations for this technique.

References

Z-Atad-fmk: A Potent Tool for Elucidating the Role of Caspase-12 in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of apoptosis is paramount. Caspase-12, an enzyme primarily associated with endoplasmic reticulum (ER) stress-induced apoptosis, has been a subject of intense investigation. The specific inhibitor, Z-Atad-fmk, has emerged as a critical pharmacological tool to dissect the precise role of caspase-12 in this pathway. This guide provides a comparative analysis of experimental data generated using this compound, offering insights into its efficacy and application in apoptosis research.

Comparative Analysis of this compound's Efficacy

The following tables summarize quantitative data from a key study by Han et al. (2022) investigating the effect of myricetin-induced ER stress on lung cancer cells. This study utilized this compound to confirm the mediatory role of caspase-12 in the apoptotic cascade.

Treatment GroupCleaved Caspase-3 (Relative Expression)Cleaved GSDME (Relative Expression)Reference
ControlBaselineBaselineHan et al., 2022[1][2]
MyricetinIncreasedIncreasedHan et al., 2022[1][2]
Myricetin + this compoundSignificantly Reduced vs. MyricetinSignificantly Reduced vs. MyricetinHan et al., 2022[1][2]

Table 1: Effect of this compound on Protein Cleavage. This table illustrates the inhibitory effect of this compound on the downstream targets of caspase-12, caspase-3 and Gasdermin E (GSDME), in the presence of an ER stress inducer (myricetin).

Treatment GroupLDH Release (% of Control)Annexin V+/PI+ Cells (%)Reference
Control~10%~5%Han et al., 2022[1][2]
MyricetinSignificantly IncreasedSignificantly IncreasedHan et al., 2022[1][2]
Myricetin + this compoundSignificantly Reduced vs. MyricetinSignificantly Reduced vs. MyricetinHan et al., 2022[1][2]

Table 2: Impact of this compound on Cell Death Markers. This table demonstrates that the inhibition of caspase-12 by this compound leads to a reduction in lactate (B86563) dehydrogenase (LDH) release (a marker of cell lysis) and the percentage of apoptotic/pyroptotic cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a reproducible framework for similar investigations.

Western Blot Analysis
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved GSDME, anti-caspase-12) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Lactate Dehydrogenase (LDH) Release Assay
  • Cell Culture: Cells are seeded in 96-well plates and treated with the compounds of interest (e.g., myricetin, this compound).

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • LDH Measurement: The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the percentage of LDH release is calculated relative to control cells.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
  • Cell Collection: Cells are harvested and washed with cold PBS.

  • Cell Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Caspase-12 Signaling Pathway

The following diagrams illustrate the signaling pathway and experimental workflow, providing a clear visual representation of the processes involved.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Myricetin) Caspase12 Pro-caspase-12 ER_Stress->Caspase12 induces Activated_Caspase12 Activated Caspase-12 Caspase12->Activated_Caspase12 activation Caspase3 Pro-caspase-3 Activated_Caspase12->Caspase3 activates Activated_Caspase3 Cleaved Caspase-3 Caspase3->Activated_Caspase3 cleavage GSDME GSDME Activated_Caspase3->GSDME cleaves Cleaved_GSDME Cleaved GSDME-N GSDME->Cleaved_GSDME cleavage Pyroptosis Pyroptosis Cleaved_GSDME->Pyroptosis induces Z_Atad_fmk This compound Z_Atad_fmk->Activated_Caspase12 inhibits

Figure 1. Caspase-12 mediated apoptosis pathway.

Experimental_Workflow cluster_assays Assays start Lung Cancer Cells treatment Treatment Groups: 1. Control 2. Myricetin 3. Myricetin + this compound start->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection western Western Blot (Cleaved Caspase-3, Cleaved GSDME) data_collection->western ldh LDH Release Assay data_collection->ldh flow Flow Cytometry (Annexin V/PI Staining) data_collection->flow analysis Data Analysis and Comparison western->analysis ldh->analysis flow->analysis

Figure 2. Experimental workflow.

References

Z-Atad-fmk: A Focused Inhibitor in the Caspase Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comparative analysis of the caspase inhibitor Z-Atad-fmk, focusing on its cross-reactivity with other caspases and placing its performance in context with other available inhibitors.

This compound is recognized primarily as a specific inhibitor of caspase-12, an enzyme implicated in endoplasmic reticulum (ER) stress-induced apoptosis.[1] It is a cell-permeable, irreversible inhibitor belonging to the fluoromethyl ketone (FMK) class of caspase inhibitors.[2] While its primary target is caspase-12, some evidence suggests it also suppresses the activity of caspase-9 in vitro.[1][3]

Comparative Analysis of Caspase Inhibition

A comprehensive quantitative analysis of this compound's cross-reactivity against a broad spectrum of caspases is not extensively documented in publicly available literature. However, to provide a framework for comparison, the following table contrasts the known specificity of this compound with the well-characterized pan-caspase inhibitor, Z-VAD-fmk. Pan-caspase inhibitors are designed to block the activity of a wide range of caspases.[4]

InhibitorPrimary Target(s)Known Cross-ReactivityInhibition Profile
This compound Caspase-12Suppresses Caspase-9 activity[1][3]Highly specific for Caspase-12. Quantitative data on inhibition of other caspases is limited.
Z-VAD-fmk Broad Spectrum (Pan-Caspase)Inhibits most caspases, including Caspase-1, -3, -6, -7, -8, -10.[4][5] It is reported to be a potent inhibitor of human caspase-1 to -10, with the exception of caspase-2.[4]Broadly inhibits initiator and executioner caspases involved in apoptosis.

Note: The lack of extensive, publicly available IC50 or Ki values for this compound against a full caspase panel limits a direct quantitative comparison. Researchers are encouraged to perform their own selectivity profiling for their specific experimental context.

Signaling Pathway Context

To visualize the role of caspases in apoptosis and the points of inhibition, the following diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er ER Stress Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) ER Stress ER Stress Procaspase-12 Procaspase-12 ER Stress->Procaspase-12 Caspase-12 Caspase-12 Procaspase-12->Caspase-12 Caspase-12->Caspase-9 Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis Z_Atad_fmk This compound Z_Atad_fmk->Caspase-9 Z_Atad_fmk->Caspase-12 Z_VAD_fmk Z-VAD-fmk Z_VAD_fmk->Caspase-8 Z_VAD_fmk->Caspase-9 Z_VAD_fmk->Executioner Caspases (3, 6, 7)

Caption: Apoptotic signaling pathways and points of caspase inhibition.

Experimental Protocol: In Vitro Caspase Activity Assay

To determine the cross-reactivity and inhibitory potential of compounds like this compound, a fluorometric caspase activity assay is commonly employed. This protocol provides a general framework.

Objective: To measure the inhibitory effect of this compound on the activity of various purified recombinant caspases.

Materials:

  • Purified active recombinant human caspases (e.g., Caspase-1, -2, -3, -6, -7, -8, -9, -10, -12)

  • This compound

  • Control caspase inhibitors (e.g., Z-VAD-fmk)

  • Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, etc.)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplates

  • Fluorometric microplate reader

Workflow:

G Prepare Reagents 1. Prepare Serial Dilutions of this compound and Control Inhibitors Dispense Inhibitor 2. Add Inhibitor Dilutions to 96-well Plate Prepare Reagents->Dispense Inhibitor Add Caspase 3. Add Purified Recombinant Caspase to each well Dispense Inhibitor->Add Caspase Incubate 4. Incubate at 37°C Add Caspase->Incubate Add Substrate 5. Add Fluorogenic Caspase Substrate Incubate->Add Substrate Measure Fluorescence 6. Measure Fluorescence Kinetically Add Substrate->Measure Fluorescence Analyze Data 7. Calculate IC50 Values Measure Fluorescence->Analyze Data

Caption: Experimental workflow for caspase inhibition assay.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer.

  • Assay Setup: To each well of a 96-well plate, add the diluted inhibitor. Include wells with a known inhibitor as a positive control and wells with assay buffer alone as a negative control.

  • Enzyme Addition: Add the purified active caspase to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.

  • Substrate Addition: Add the appropriate fluorogenic substrate for the specific caspase being tested to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorometric reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths will depend on the fluorophore of the substrate (e.g., AMC: Ex/Em ~360/460 nm; AFC: Ex/Em ~400/505 nm).

  • Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the percentage of caspase activity versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

References

Independent Validation of ATAD2 Bromodomain Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Query "Z-Atad-fmk": Initial searches for "this compound" did not yield any specific chemical entity in published scientific literature. The nomenclature, particularly the "Z-" prefix and "-fmk" suffix, is characteristic of peptide-based irreversible caspase inhibitors. However, "Atad" does not correspond to a recognized caspase substrate. It is plausible that this query contains a typographical error and the intended subject was inhibitors of the ATPase family AAA domain-containing protein 2 (ATAD2), a protein of significant interest in cancer research. This guide therefore focuses on independently validated inhibitors of ATAD2.

ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers, making it a compelling target for therapeutic development. Its bromodomain, which recognizes acetylated histones, is crucial for its function in chromatin remodeling and gene transcription. This guide provides a comparative analysis of independently validated small molecule inhibitors of the ATAD2 bromodomain, with a focus on their mechanism of action, biochemical potency, and effects on cellular pathways.

Comparative Analysis of ATAD2 Inhibitors

This section compares the performance of three well-characterized ATAD2 bromodomain inhibitors: BAY-850, GSK8814, and AM879. The data presented below is a summary of findings from multiple independent research publications.

Inhibitor Mechanism of Action Biochemical Potency (IC50/pIC50/Kd) Cellular Activity Selectivity
BAY-850 Induces dimerization of the ATAD2 bromodomain, preventing interaction with acetylated histones.[1][2][3]- IC50: 166 nM (TR-FRET, mono-acetylated H4 peptide)[1][4][5] - IC50: 22 nM (TR-FRET, tetra-acetylated H4 peptide)[5][6] - IC50: 157 nM (AlphaScreen)[1][5] - Kd: 115 nM (BROMOscan)[1][5]Displaces full-length ATAD2 from chromatin in cells (FRAP assay).[1][2] Exhibits antiproliferative effects in various cancer cell lines, though sometimes at concentrations higher than its biochemical IC50.[2][7]Isoform-selective for ATAD2 over ATAD2B.[3]
GSK8814 A chemical probe that binds to the acetyl-lysine binding pocket of the ATAD2 bromodomain.- IC50: 0.059 µM (59 nM)[8][9] - pIC50: 7.3[8][9] - pKd: 8.1 (BROMOscan)[8][9] - pKi: 8.9 (BROMOscan)[8][9]Demonstrates dose-dependent displacement in cellular assays.[8] Shows effects on colony formation and inhibits cell cycle genes in LNCaP cells (IC50 = 2.7 µM).[8] Described as having weak antiproliferative activity in some contexts.[1]~500-fold selectivity for ATAD2 over BRD4 BD1.[8][9]
AM879 Binds to the ATAD2 bromodomain, interacting with key residues like Tyr1021 and Asn1064.[1][10]- IC50: 3565 nM (TR-FRET)[1][11]Inhibits proliferation of MDA-MB-231 breast cancer cells (IC50 = 2.43 µM).[1][11] Downregulates c-Myc expression and induces apoptosis and autophagy via the PI3K-AKT-mTOR pathway.[1][11]Selective for ATAD2, with no significant activity against BRD2, BRD3, and BRD4.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of ATAD2 inhibitors are provided below.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of inhibitors to the ATAD2 bromodomain by detecting the disruption of the interaction between ATAD2 and an acetylated histone peptide.

  • Materials:

    • Recombinant GST-tagged ATAD2 bromodomain protein.[4]

    • Biotinylated acetylated histone H4 peptide (substrate).

    • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).[4][12]

    • Dye-labeled streptavidin (acceptor fluorophore).

    • Assay buffer (e.g., 3x BRD TR-FRET Assay Buffer).[4][12]

    • Test inhibitors (e.g., BAY-850, GSK8814, AM879) at various concentrations.

    • 384-well low-volume microtiter plates.[4]

  • Procedure:

    • Prepare 1x assay buffer by diluting the 3x stock with distilled water.[12]

    • In a 384-well plate, add the test inhibitor at desired concentrations.

    • Add a mixture of the GST-ATAD2 protein and the biotinylated histone peptide to the wells.

    • Add the Tb-labeled anti-GST antibody and the dye-labeled streptavidin to the wells.[4]

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours).[4]

    • Read the plate using a microplate reader capable of TR-FRET measurements, with excitation at an appropriate wavelength and emission detection at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4][12]

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 values of the inhibitors.[12]

2. Fluorescence Recovery After Photobleaching (FRAP) Assay

This technique is employed to assess the mobility of ATAD2 within the nucleus and its displacement from chromatin upon inhibitor treatment.[1][2]

  • Materials:

    • Cancer cell line (e.g., MCF7) transfected with a plasmid expressing GFP-tagged full-length ATAD2.[1][2]

    • Confocal microscope with a high-power laser for photobleaching.

    • Culture dishes with a glass bottom suitable for high-resolution imaging.[13]

    • ATAD2 inhibitor (e.g., BAY-850).

  • Procedure:

    • Culture the GFP-ATAD2 expressing cells on glass-bottom dishes.[13]

    • Treat the cells with the ATAD2 inhibitor or vehicle control for a specified duration.

    • Mount the dish on the confocal microscope stage.

    • Acquire pre-bleach images of a selected cell nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.[14]

    • Measure the fluorescence intensity in the bleached region over time and calculate the half-maximal recovery time (t1/2) and the mobile fraction of the GFP-tagged protein.[1][2]

3. Cell Viability (MTT) Assay

This colorimetric assay is used to determine the effect of ATAD2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[15][16]

  • Materials:

    • Cancer cell lines (e.g., PA-1, SK-OV3, A375, M14).[15][16]

    • 96-well cell culture plates.

    • ATAD2 inhibitors at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[15]

    • Solubilization solution (e.g., DMSO or a detergent-based buffer).[17]

    • Microplate reader capable of measuring absorbance at the appropriate wavelength.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.[15]

    • Treat the cells with a range of concentrations of the ATAD2 inhibitor or vehicle control for a specified period (e.g., 72 hours).[15][16]

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

    • Add the solubilization solution to dissolve the formazan crystals.[17]

    • Measure the absorbance of each well using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ATAD2 inhibitors and the workflows of the key validation experiments.

ATAD2_Mechanism_of_Action cluster_nucleus Cell Nucleus ATAD2 ATAD2 Acetylated_Histone Acetylated Histone ATAD2->Acetylated_Histone Binds via Bromodomain Transcription_Factors Oncogenic Transcription Factors (e.g., c-Myc, E2F) ATAD2->Transcription_Factors Co-activates Chromatin Chromatin Gene_Expression Oncogenic Gene Expression Transcription_Factors->Gene_Expression Promotes ATAD2_Inhibitor ATAD2 Inhibitor (e.g., BAY-850) ATAD2_Inhibitor->ATAD2 Inhibits Binding TR_FRET_Workflow cluster_assay TR-FRET Assay Workflow Start Start Add_Components Add GST-ATAD2, Biotin-Histone Peptide, & Inhibitor to Plate Start->Add_Components Add_Detection Add Tb-anti-GST (Donor) & Dye-Streptavidin (Acceptor) Add_Components->Add_Detection Incubate Incubate at RT Add_Detection->Incubate Read_Plate Read TR-FRET Signal (620nm & 665nm) Incubate->Read_Plate Analyze Calculate FRET Ratio & Determine IC50 Read_Plate->Analyze End End Analyze->End Rb_E2F_cMyc_Pathway cluster_pathway Rb/E2F-cMyc Signaling Pathway Rb pRb E2F E2F Rb->E2F Inhibits ATAD2 ATAD2 E2F->ATAD2 Promotes Transcription cMyc c-Myc E2F->cMyc Promotes Transcription ATAD2->cMyc Co-activates Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin E) cMyc->Cell_Cycle_Genes Activates Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation ATAD2_Inhibitor ATAD2 Inhibitor ATAD2_Inhibitor->ATAD2 PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream ATAD2 ATAD2 ATAD2->AKT Promotes Expression/Activity Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival ATAD2_Inhibitor ATAD2 Inhibitor ATAD2_Inhibitor->ATAD2

References

Safety Operating Guide

Proper Disposal of Z-Atad-fmk: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe disposal of Z-Atad-fmk, a caspase-12 inhibitor, to foster a secure research environment and build trust in laboratory safety protocols.

This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor of caspase-12, often utilized in apoptosis research. While the Safety Data Sheet (SDS) for Caspase-12 Inhibitor this compound from some suppliers indicates that the substance does not meet the classification criteria to be listed as a hazardous material, it is crucial to follow established laboratory best practices for chemical waste disposal.[1] Adherence to local, regional, and national regulations is mandatory for all chemical disposal.[1]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to manage unused product, contaminated materials, and empty containers.

Unused or Expired this compound

Solid, unused, or expired this compound should be treated as chemical waste.

  • Segregation: Do not mix with regular laboratory trash.

  • Containment: Place the original vial or a securely sealed container with the unused compound into a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify its contents.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected by authorized waste management personnel.

Contaminated Lab Materials

Disposable items that have come into contact with this compound, such as pipette tips, weigh boats, gloves, and bench paper, must be disposed of as contaminated waste.

  • Collection: Immediately after use, place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled as "Contaminated Waste" and should indicate the chemical contaminant (this compound).

Liquid Waste (Solutions containing this compound)

Solutions containing this compound, including experimental media and rinsates, should be collected as liquid hazardous waste.

  • Collection: Collect all liquid waste in a designated, leak-proof, and chemically resistant container. Do not pour this compound solutions down the drain.

  • Labeling: Clearly label the container as "Hazardous Liquid Waste" and list all chemical components, including this compound and any solvents (e.g., DMSO).

  • Storage: Store the liquid waste container in a secondary containment bin in a designated waste accumulation area.

Empty Container Disposal

Empty vials that originally contained this compound should be managed carefully to prevent residual chemical exposure.

  • Triple Rinsing: It is best practice to triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another appropriate laboratory solvent).

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid hazardous waste.[2]

  • Final Disposal: After triple-rinsing, deface or remove the original label. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[2]

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Containment: Evacuate the immediate area to prevent exposure. For liquid spills, cover with an absorbent, inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully cover with a damp absorbent paper to avoid raising dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or the covered solid spill and place it into a designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water. All cleaning materials must also be disposed of as contaminated waste.

Summary of Disposal Data

Waste TypeDisposal ContainerKey Procedural Steps
Unused/Expired this compound (Solid) Labeled Hazardous Waste ContainerSegregate, contain in a sealed container, and store for authorized pickup.
Contaminated Lab Materials (Solid) Labeled Contaminated Waste ContainerCollect immediately after use, ensure the container is leak-proof.
Liquid Waste (Solutions) Labeled Hazardous Liquid Waste ContainerCollect in a chemically resistant container, do not dispose of down the drain.
Empty Containers Regular Lab Glass/Plastic Waste (after rinsing)Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface the label.
Spill Cleanup Materials Labeled Hazardous Waste ContainerContain the spill, collect cleanup materials, and decontaminate the area.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and related waste materials.

G This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal Unused_Product Unused/Expired This compound Solid_Waste_Collection Collect in Labeled Solid Hazardous Waste Container Unused_Product->Solid_Waste_Collection Contaminated_Materials Contaminated Lab Materials Contaminated_Materials->Solid_Waste_Collection Liquid_Waste Liquid Waste (Solutions) Liquid_Waste_Collection Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Waste_Collection Empty_Containers Empty Containers Triple_Rinse Triple-Rinse Container Empty_Containers->Triple_Rinse Authorized_Pickup Authorized Waste Management Pickup Solid_Waste_Collection->Authorized_Pickup Liquid_Waste_Collection->Authorized_Pickup Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container as Regular Lab Waste Triple_Rinse->Dispose_Container Collect_Rinsate->Liquid_Waste_Collection

Caption: Workflow for the safe disposal of this compound and associated waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Atad-fmk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-Atad-fmk, a caspase-12 inhibitor. Adherence to these protocols is critical for personal safety and the integrity of your research.

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-12. While the safety data sheet for this compound indicates that it does not meet the classification criteria to be listed as a hazardous material, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Approved safety gogglesProtects against splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, plastic, or rubber)Prevents skin contact with the compound.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]

Always inspect PPE for integrity before use and use proper removal techniques to avoid contaminating your skin.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the quality of the compound.

Receiving and Storage

Upon receipt, this compound should be stored at -20°C to -70°C in a manual defrost freezer to avoid repeated freeze-thaw cycles.[2] The lyophilized powder is stable for up to one year under these conditions.

Reconstitution and Handling

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.

An experimental protocol for preparing a stock solution and working solutions is detailed below.

Spill Management

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a mild detergent and water.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste contaminated with this compound, including empty vials, used pipette tips, gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: While some peptide inhibitors can be chemically inactivated (e.g., with a 10% bleach solution or 1 M sodium hydroxide), it is imperative to follow your institution's specific guidelines for chemical waste disposal.[3] Never pour this compound solutions down the drain.

Arrange for pickup and disposal of all this compound waste through your institution's certified hazardous waste management service.

Emergency Procedures for Accidental Exposure

Immediate and appropriate action is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If complaints arise, consult a doctor.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1]
Eye Contact Rinse the opened eye for several minutes under running water. Consult a doctor.[1]
Ingestion Rinse mouth with water. Seek medical attention.[1]

Experimental Protocol: Inhibition of Caspase-12 in Cell Culture

This protocol provides a general guideline for using this compound to inhibit endoplasmic reticulum (ER) stress-induced apoptosis in a cell culture model. The optimal concentration and incubation time should be determined experimentally for each cell line and experimental condition.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

  • Inducing agent for ER stress (e.g., tunicamycin, thapsigargin)

Procedure:

  • Reconstitution of this compound Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Reconstitute the peptide in anhydrous DMSO to create a stock solution (e.g., 10-20 mM). Mix thoroughly by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

  • Cell Treatment:

    • Seed your cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with the this compound working solutions for a specific period (e.g., 1-2 hours) before inducing ER stress.

    • Add the ER stress-inducing agent to the cell culture medium.

    • Include appropriate controls: untreated cells, cells treated with the ER stress inducer only, and cells treated with this compound only.

  • Assessing Apoptosis:

    • After the desired incubation period, assess the level of apoptosis using a suitable method, such as:

      • Western blotting for cleaved caspase-3 or PARP.

      • Annexin V/Propidium Iodide staining followed by flow cytometry.

      • TUNEL assay.

Visualizing Key Processes

To further clarify the operational and biological context of working with this compound, the following diagrams illustrate the safe handling workflow, the emergency response for accidental exposure, and the caspase-12 signaling pathway.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment Prep_Area Prepare work area in a fume hood PPE->Prep_Area Reconstitute Reconstitute this compound Prep_Area->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate Decontaminate Decontaminate Work Area Segregate->Decontaminate Disposal Store for Hazardous Waste Pickup Decontaminate->Disposal

Safe handling workflow for this compound.

Emergency_Response cluster_actions Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs Alert Alert others in the vicinity Exposure->Alert Remove Remove contaminated PPE Alert->Remove First_Aid Administer First Aid (Wash area, flush eyes) Remove->First_Aid Medical Seek Medical Attention First_Aid->Medical Report Report incident to supervisor/EHS Medical->Report

Emergency response for accidental exposure.

Caspase12_Pathway ER_Stress Endoplasmic Reticulum (ER) Stress Procaspase12 Pro-caspase-12 ER_Stress->Procaspase12 Caspase12 Activated Caspase-12 Procaspase12->Caspase12 Procaspase9 Pro-caspase-9 Caspase12->Procaspase9 Z_Atad_fmk This compound Z_Atad_fmk->Caspase12 Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-12 signaling pathway in ER stress-induced apoptosis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.